molecular formula C2H3BrO2 B1667878 Bromoacetic acid CAS No. 79-08-3

Bromoacetic acid

Katalognummer: B1667878
CAS-Nummer: 79-08-3
Molekulargewicht: 138.95 g/mol
InChI-Schlüssel: KDPAWGWELVVRCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting.
Aqueous solution.
This compound is an organobromide compound. It is an alkylating agent used primarily as a chemical intermediate in various organic syntheses. this compound and its esters are widely used building blocks in organic synthesis, for example in the pharmaceutical chemistry. this compound is also produced as a by-product through drinking water disinfection.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Record name BROMOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/261
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021495
Record name Bromoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name BROMOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/261
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20371
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

208 °C
Record name 2-Bromoacetyl Group
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

113 °C (235 °F) - closed cup
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol
Record name 2-Bromoacetyl Group
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density: 1.9335 at 50 °C
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.11 [mmHg], 0.119 mm Hg at 25 °C
Record name Bromoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20371
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals

CAS No.

79-08-3
Record name BROMOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/261
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetyl Group
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BROMOACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3HS32431
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50 °C
Record name 2-Bromoacetyl Group
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromoacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to Bromoacetic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromoacetic acid, a versatile reagent with significant applications in organic synthesis and the life sciences. This document details its chemical and physical properties, common synthetic routes, and its utility as a powerful alkylating agent in drug development and proteomics. Experimental protocols and diagrammatic representations of key processes are included to support practical application and further research.

Core Properties of this compound

This compound is a halogenated carboxylic acid that serves as a fundamental building block in a variety of chemical transformations. Its key identifiers and physicochemical properties are summarized below.

PropertyValue
CAS Number 79-08-3
Molecular Formula C₂H₃BrO₂
Molecular Weight 138.95 g/mol
Appearance White to light yellow crystalline solid
Melting Point 49-51 °C
Boiling Point 208 °C
Density 1.934 g/cm³
Acidity (pKa) 2.86
Solubility Soluble in water, ethanol, diethyl ether, acetone, and benzene.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the bromination of acetic acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.[1][2]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

Materials:

  • Glacial acetic acid

  • Red phosphorus (catalyst)

  • Bromine

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of glacial acetic acid and a catalytic amount of red phosphorus is prepared. All reagents and glassware should be thoroughly dried.

  • Bromine is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • After the complete addition of bromine, the reaction mixture is gently refluxed until the characteristic red color of bromine dissipates, signaling the reaction's completion.

  • The reaction mixture is then cooled, and water is carefully added to hydrolyze the intermediate acyl bromide to this compound.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Below is a diagram illustrating the workflow for the synthesis of this compound.

G Synthesis of this compound A Mix Acetic Acid and Red Phosphorus B Add Bromine Dropwise A->B Exothermic Reaction C Reflux Mixture B->C Completion indicated by color change D Hydrolyze with Water C->D Forms crude product E Purify this compound D->E Distillation or Recrystallization

Workflow for the synthesis of this compound.

Mechanism of Action and Applications in Drug Development

This compound is a potent alkylating agent, a property that underpins its utility in organic synthesis and as a tool in chemical biology and drug discovery.[3][4]

Alkylation Mechanism

The primary mechanism of action for this compound is a bimolecular nucleophilic substitution (SN2) reaction.[5] It readily reacts with nucleophiles, particularly the thiol group of cysteine residues in proteins.[6] In this reaction, the nucleophilic thiolate anion attacks the α-carbon of this compound, displacing the bromide ion and forming a stable, covalent thioether bond. This irreversible modification can alter the structure and function of the target protein, making this compound a valuable tool for probing protein function and for the development of covalent inhibitors.[5][6]

G Alkylation of Cysteine by this compound cluster_reactants Reactants cluster_products Products BAA This compound (Br-CH₂-COOH) TransitionState SN2 Transition State BAA->TransitionState Cys Cysteine Residue (Protein-SH) Cys->TransitionState Nucleophilic Attack AlkylatedCys Carboxymethylated Cysteine (Protein-S-CH₂-COOH) Bromide Bromide Ion (Br⁻) TransitionState->AlkylatedCys Covalent Bond Formation TransitionState->Bromide Leaving Group Departure

SN2 mechanism of cysteine alkylation.
Applications in Research

  • Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[7][8]

  • Enzyme Inhibition: It is used to modify and study enzyme activity, particularly by targeting essential cysteine or histidine residues in the active site.[8][9] This has led to its use as a protein tyrosine phosphatase (PTP) inhibitor.[10]

  • Proteomics: In mass spectrometry-based proteomics, this compound is used to alkylate cysteine residues. This prevents the formation of disulfide bonds, aiding in protein digestion and analysis.[11] Isotopically labeled versions, such as this compound-d3, are used for quantitative proteomics.[12]

Cellular Effects and Signaling Pathways

As an alkylating agent, this compound can induce cellular stress and damage, impacting several key signaling pathways. Its ability to modify proteins can disrupt critical cellular processes.[5]

  • DNA Damage Response: this compound has been shown to modulate the expression of genes involved in DNA damage repair pathways.[5]

  • Cell Cycle Regulation and Apoptosis: By causing cellular stress, it can trigger cell cycle arrest and induce programmed cell death (apoptosis).[5]

The cellular response to this compound-induced damage often involves a cascade of signaling events, as depicted in the diagram below.

G Cellular Pathways Affected by this compound BAA This compound ProteinAlkylation Protein Alkylation (e.g., Cysteine) BAA->ProteinAlkylation DNADamage DNA Damage BAA->DNADamage CellularStress Cellular Stress ProteinAlkylation->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis DDR DNA Damage Response Activation DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DDR->Apoptosis

References

An In-depth Technical Guide to Bromoacetic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bromoacetic acid (BrCH₂COOH), a pivotal reagent in organic synthesis and pharmaceutical development. The information is curated to support research and development activities, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical concepts.

Core Physical and Chemical Data

This compound is a colorless to light yellow crystalline solid that is hygroscopic.[1][2] It is a versatile building block in organic chemistry, primarily owing to its properties as a relatively strong alkylating agent.[3][4] The quantitative physical and chemical properties are summarized below for ease of reference.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₃BrO₂[5]
Molecular Weight 138.95 g/mol [5][6]
Appearance Colorless to light yellow crystalline solid[2][3]
Melting Point 49-51 °C (120-124 °F; 322-324 K)[3]
Boiling Point 208 °C (406 °F; 481 K)[5][7]
Density 1.934 g/cm³[3][7]
Vapor Pressure 0.119 mmHg at 25 °C[7]
Refractive Index (nD) 1.4804 (50 °C)[3]

Table 2: Chemical and Solubility Properties of this compound

PropertyValueReferences
pKa 2.86 - 2.89[7]
logP (Octanol-Water Partition Coefficient) 0.41
Henry's Law Constant 6.52 x 10⁻⁹ atm·m³/mol at 25 °C[6]
Water Solubility 175 g/100 mL at 25 °C[7]
Solubility in other solvents Soluble in acetone, benzene, diethyl ether, ethanol, isopropanol, and methanol.[7][8] Slightly soluble in chloroform.[7]

Table 3: Safety and Hazard Data for this compound

PropertyValueReferences
Flash Point 110-113 °C (230-235 °F)[6][7]
GHS Hazard Statements H301, H311, H314, H317, H331, H400[3][9]
Signal Word Danger[3][9]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes severe skin burns and eye damage.[9] May cause an allergic skin reaction.[9] Very toxic to aquatic life.[9]

Key Chemical Characteristics and Reactivity

This compound's chemical behavior is dominated by two key features: the acidity of the carboxylic acid group and the reactivity of the carbon-bromine bond.

2.1. Acidity

The presence of the highly electronegative bromine atom on the alpha-carbon significantly increases the acidity of this compound (pKa ≈ 2.87) compared to acetic acid (pKa ≈ 4.76).[10][11] This is due to the electron-withdrawing inductive effect of bromine, which stabilizes the resulting bromoacetate conjugate base by delocalizing the negative charge.[10][11]

AcidityComparison cluster_acetic Acetic Acid (pKa ~ 4.76) cluster_bromoacetic This compound (pKa ~ 2.89) cluster_effect Inductive Effect Acetic CH₃COOH Acetate CH₃COO⁻ + H⁺ Acetic->Acetate Dissociation Bromoacetic BrCH₂COOH Bromoacetate BrCH₂COO⁻ + H⁺ Bromoacetic->Bromoacetate Dissociation Br Br Arrow C CH₂-COOH Explanation Bromine withdraws electron density, stabilizing the conjugate base.

Caption: Inductive effect of bromine on the acidity of this compound.

2.2. Alkylating Agent

This compound is a potent alkylating agent.[4] The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is harnessed in various organic syntheses, particularly for introducing a carboxymethyl group.[4]

AlkylationReaction General Nucleophilic Substitution Nucleophile Nu⁻ (Nucleophile) Bromoacetic Br-CH₂COOH (this compound) Nucleophile->Bromoacetic Attack Transition [Nu---CH₂(COOH)---Br]⁻ (Transition State) Bromoacetic->Transition Product Nu-CH₂COOH (Carboxymethylated Product) Transition->Product Bromide Br⁻ (Leaving Group) Transition->Bromide HVZ_Workflow start Start: Acetic Acid + Red Phosphorus (cat.) add_br2 Add Bromine (Br₂) dropwise start->add_br2 reflux1 Reflux until Br₂ color fades add_br2->reflux1 hydrolysis Cool and add Water (H₂O) for hydrolysis reflux1->hydrolysis purification Purify by distillation or recrystallization hydrolysis->purification end End: this compound purification->end

References

A Comprehensive Guide to the Solubility of Bromoacetic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of bromoacetic acid in a variety of common laboratory solvents. Understanding the solubility of this key chemical intermediate is crucial for its effective use in organic synthesis, pharmaceutical development, and various research applications. This document presents both qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

This compound exhibits a range of solubilities in common laboratory solvents, from being miscible with some to only slightly soluble in others. The following table summarizes the available data.

SolventSolubilityTemperature (°C)
WaterMiscible[1][2][3]-
6.36 x 10⁵ mg/L[1]25
175 g/100 mL[4]25
EthanolMiscible[1][3]-
Soluble[4][5]-
MethanolSoluble[1][4]-
Diethyl EtherMiscible[1][3]-
Soluble[4][5]-
AcetoneSoluble[1][4][5]-
BenzeneSoluble[1][4][5]-
ChloroformSlightly soluble[1][4]-
Soluble (10%)[2][5][6]-
IsopropanolSoluble[4]-
Polar Organic SolventsSoluble[7][8][9]-

Experimental Protocol for Determining Solid Solubility

The following is a generalized, yet detailed, methodology for determining the solubility of a solid, such as this compound, in a liquid solvent. This protocol is based on the widely used shake-flask method[10].

1. Materials and Preparation:

  • Solute: Pure this compound.

  • Solvent: High-purity grade of the desired laboratory solvent.

  • Apparatus: Analytical balance, volumetric flasks, screw-capped vials or flasks, constant temperature shaker bath or incubator, filtration or centrifugation equipment, and an appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

2. Procedure:

  • Preparation of Solvent: Prepare a known volume of the solvent in a volumetric flask.

  • Addition of Solute: Add an excess amount of this compound to the solvent in a screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved[10].

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled throughout the experiment[10].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

    • Filtration: Using a syringe filter compatible with the solvent.

    • Centrifugation: Centrifuging the sample and carefully decanting the supernatant.

  • Sample Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the analytical range of the chosen instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

    • The experiment should be performed in triplicate to ensure the reproducibility of the results[10].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Experiment_Workflow A Start: Prepare Pure Solute and Solvent B Add Excess Solute to a Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (e.g., 24-72h) B->C D Check for Presence of Undissolved Solid C->D E Separate Saturated Solution from Excess Solid (Filter/Centrifuge) D->E Solid Present J Add More Solute D->J No Solid Present F Dilute Saturated Solution E->F G Analyze Concentration of Solute (e.g., HPLC, UV-Vis) F->G H Calculate and Report Solubility (in triplicate) G->H I End H->I J->C

Caption: Workflow for determining this compound solubility.

References

Synthesis of Bromoacetic Acid via the Hell-Volhard-Zelinsky Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of bromoacetic acid, a critical reagent and building block in pharmaceutical chemistry.[1] The document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data.

Introduction

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis, enabling the α-halogenation of carboxylic acids.[2] Specifically, it is a robust method for the conversion of acetic acid to this compound by treatment with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4] The resulting α-bromo carboxylic acids are versatile intermediates, particularly valued in the synthesis of amino acids and other pharmaceutically active compounds.[2][5]

Reaction Mechanism and Experimental Workflow

The HVZ reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid is converted to an acyl bromide, which more readily enolizes than the parent carboxylic acid.[5][6][7] This enol intermediate then undergoes electrophilic attack by bromine at the α-position.[2] Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[6]

Reaction Mechanism Pathway

The following diagram illustrates the key steps in the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

HVZ_Mechanism acetic_acid Acetic Acid (CH₃COOH) acyl_bromide Acetyl Bromide (CH₃COBr) acetic_acid->acyl_bromide + PBr₃ pbr3 PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization bromo_acyl_bromide Bromoacetyl Bromide (BrCH₂COBr) enol->bromo_acyl_bromide + Br₂ br2 Br₂ bromoacetic_acid This compound (BrCH₂COOH) bromo_acyl_bromide->bromoacetic_acid + H₂O h2o H₂O (Hydrolysis)

Caption: Hell-Volhard-Zelinsky reaction mechanism.
General Experimental Workflow

The synthesis of this compound via the HVZ reaction follows a well-defined experimental workflow, from reagent preparation to product purification.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Dry Acetic Acid, Dry Bromine, Red Phosphorus) start->reagent_prep reaction_setup Reaction Setup (Flask with Reflux Condenser and Dropping Funnel) reagent_prep->reaction_setup bromine_addition Slow Addition of Bromine to Acetic Acid and Phosphorus reaction_setup->bromine_addition reflux Reflux until Bromine Color Disappears bromine_addition->reflux distillation Vacuum Distillation of Bromoacetyl Bromide reflux->distillation hydrolysis Hydrolysis of Bromoacetyl Bromide with Water distillation->hydrolysis purification Purification by Distillation or Crystallization hydrolysis->purification product This compound Product purification->product

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds in the synthesis process.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKa
Acetic AcidCH₃COOH60.0516.6118.11.0494.76
This compoundBrCH₂COOH138.95502081.9342.89
Bromoacetyl BromideBrCH₂COBr201.86-147-1492.317N/A

Data compiled from various sources.[8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. It is imperative that all reagents are dry for the reaction to proceed efficiently.

Protocol 1: Synthesis from Acetic Acid and Bromine with Red Phosphorus

This protocol is a classic approach to the HVZ reaction.

Reagents and Equipment:

  • Glacial Acetic Acid (300 ml)

  • Red Phosphorus (50 g)

  • Bromine (350 ml, 1050 g)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • Reagent Preparation: Ensure all glassware is thoroughly dried. Dry the bromine by mixing it with half its volume of concentrated sulfuric acid and separating it using a separatory funnel.

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a dropping funnel, add 300 ml of glacial acetic acid and 50 g of red phosphorus.

  • Bromine Addition: Slowly add 350 ml of dry bromine from the dropping funnel. The reaction is vigorous and will warm up.

  • Reflux: After the initial vigorous reaction subsides (typically after about half the bromine has been added), gently reflux the mixture until the color of the bromine disappears.

  • Isolation of Intermediate: Cool the reaction flask and decant the liquid into a distillation flask. Distill the bromoacetyl bromide under vacuum. The product will distill at 50-53 °C at 50-60 mm Hg.

  • Hydrolysis: Carefully add a calculated amount of water to the distilled bromoacetyl bromide to hydrolyze it to this compound. The product will solidify into a crystalline mass.

  • Purification: The crude this compound can be further purified by distillation at atmospheric pressure, collecting the fraction that boils above 165 °C. The final product is a colorless crystalline solid with a melting point of 50-51 °C.

Protocol 2: Alternative Procedure with Acetic Anhydride and Pyridine

This procedure, adapted from Organic Syntheses, provides an alternative approach.[9]

Reagents and Equipment:

  • Glacial Acetic Acid (1 L, 17.5 moles)

  • Acetic Anhydride (200 ml)

  • Pyridine (1 ml)

  • Bromine (360 ml, 1124 g, 7.03 moles)

  • 3-L flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Glass beads

  • Water bath

  • Vacuum source

Procedure:

  • Reaction Setup: In a 3-L flask equipped with a dropping funnel and a reflux condenser, combine 1 L of glacial acetic acid, 200 ml of acetic anhydride, and 1 ml of pyridine. Add glass beads to ensure smooth boiling.[9]

  • Initiation: Heat the mixture to boiling. Remove the heat and add approximately 1 ml of bromine. Wait for the liquid to become colorless, which indicates the start of the reaction (this may take about 10 minutes).[9]

  • Bromination: Add the remaining bromine as rapidly as the reaction allows while maintaining a gentle reflux. This addition typically takes about 2.5 hours. The mixture will develop a cherry color.[9]

  • Completion: After all the bromine has been added, continue heating until the mixture becomes colorless.[9]

  • Workup: Cool the mixture and slowly add 75 ml of water to quench the excess acetic anhydride.[9]

  • Isolation: Remove the excess acetic acid and water on a boiling water bath under reduced pressure (approximately 35 mm Hg). The residue, which is nearly pure this compound, will crystallize upon cooling. The yield of the crude product is typically between 845-895 g.[9]

  • Purification (Optional): For higher purity, the crude product can be distilled. Collect the fraction boiling at 108–110 °C at 30 mm Hg. This yields 775–825 g (80–85%) of pure this compound.[9]

Safety Considerations

This compound is a toxic and corrosive substance.[8] It is harmful if inhaled, ingested, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Bromine is also highly corrosive and toxic. Handle with extreme care.

Conclusion

The Hell-Volhard-Zelinsky reaction remains a highly effective and widely used method for the synthesis of this compound. By understanding the underlying mechanism and adhering to detailed experimental protocols, researchers can reliably produce this important synthetic intermediate for applications in drug development and other areas of chemical research. The choice of protocol may depend on the desired scale and purity of the final product.

References

An In-depth Technical Guide to the Laboratory Synthesis of Bromoacetic Acid from Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory methods for the synthesis of bromoacetic acid, a crucial reagent in pharmaceutical and chemical industries. The document details established synthetic routes from acetic acid, including the Hell-Volhard-Zelinsky reaction, direct bromination, and a high-yield two-step process commencing from chloroacetic acid. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and executing the most suitable synthesis for their specific needs.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for this compound is contingent on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.

ParameterHell-Volhard-Zelinsky ReactionDirect BrominationSynthesis from Chloroacetic Acid
Primary Reactants Acetic acid, BromineAcetic acid, BromineChloroacetic acid, Potassium bromide, Sulfuric acid
Catalyst Red phosphorus or Phosphorus tribromideAcetic anhydride, PyridineNone
Typical Yield 80-85%[1]High (Crude product)[1]Up to 98.5%[2]
Reaction Temperature RefluxBoiling100-125 °C
Key Advantages Well-established, reliableFewer toxic catalystsVery high yield, readily available starting materials
Key Disadvantages Use of hazardous phosphorus compoundsFormation of byproductsTwo-step process from acetic acid

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and widely used method for the α-halogenation of carboxylic acids. The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 300 mL of glacial acetic acid and 50 g of red phosphorus.

  • Slowly add 350 mL (1050 g) of bromine from the dropping funnel. The reaction is exothermic and will warm up.

  • After the initial vigorous reaction subsides, gently reflux the mixture until the color of the bromine disappears.

  • Cool the reaction mixture and decant the liquid into a distillation flask.

  • Distill the crude bromoacetyl bromide under vacuum.

  • Carefully add a calculated amount of water to the distilled bromoacetyl bromide to hydrolyze it to this compound.

  • The resulting this compound will solidify upon cooling.

  • Further purification can be achieved by distillation. The fraction boiling at 108–110 °C at 30 mm Hg is collected, yielding 775–825 g (80–85%) of pure this compound.[1]

Direct Bromination of Acetic Acid

This method involves the direct reaction of acetic acid with bromine in the presence of acetic anhydride and a catalytic amount of pyridine.

Experimental Protocol:

  • In a 3-liter flask fitted with a dropping funnel and a reflux condenser, place 1 liter of glacial acetic acid, 200 mL of acetic anhydride, and 1 mL of pyridine.

  • Heat the mixture to boiling.

  • Remove the heat source and add approximately 1 mL of bromine. Wait for the bromine color to disappear.

  • Add the remainder of 1124 g (360 mL) of bromine dropwise while maintaining a gentle reflux. This addition should take about 2.5 hours.

  • After the addition is complete, continue heating until the mixture becomes colorless.

  • Cool the mixture and slowly add 75 mL of water to quench the excess acetic anhydride.

  • Remove the excess acetic acid and water under reduced pressure on a boiling water bath.

  • The residue will crystallize upon cooling to yield 845–895 g of crude this compound.[1]

  • Pure this compound can be obtained by vacuum distillation, collecting the fraction boiling at 108–110 °C/30 mm. The yield of the pure product is 775–825 g (80–85%).[1]

Synthesis from Chloroacetic Acid

This high-yield method involves the nucleophilic substitution of chlorine in chloroacetic acid with bromine.

Experimental Protocol:

  • In a 500 mL four-necked flask, combine 47.7 g (0.5 mol) of chloroacetic acid, 78.1 g (0.65 mol) of potassium bromide, and 50 mL of water.

  • While keeping the internal temperature below 55 °C, slowly add 65.7 g (0.65 mol) of concentrated sulfuric acid dropwise.

  • Heat the reaction mixture in an oil bath at 100–125 °C while bubbling air through the mixture to facilitate the removal of water.

  • After the removal of water is complete, filter the hot reaction mixture to remove the precipitated potassium hydrogen sulfate.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings and concentrate them to obtain crystalline this compound. The reported yield is 65.4 g (98.2%).[2] A similar procedure using sodium bromide also gives a high yield of 97.8%.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

HVZ_Mechanism AceticAcid Acetic Acid (CH3COOH) AcylBromide Acetyl Bromide (CH3COBr) AceticAcid->AcylBromide Reaction with PBr3 PBr3 PBr3 PBr3->AcylBromide Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromoacetyl Bromide (BrCH2COBr) Enol->AlphaBromoAcylBromide Bromination Bromine Br2 Bromine->AlphaBromoAcylBromide BromoaceticAcid This compound (BrCH2COOH) AlphaBromoAcylBromide->BromoaceticAcid Hydrolysis Water H2O Water->BromoaceticAcid

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Direct_Bromination_Workflow Start Start: Mix Acetic Acid, Acetic Anhydride, and Pyridine Heating Heat to Boiling Start->Heating AddBr2_Initial Add Initial Small Amount of Bromine Heating->AddBr2_Initial AddBr2_Main Slowly Add Remaining Bromine (Maintain Reflux) AddBr2_Initial->AddBr2_Main Reflux Continue Reflux Until Colorless AddBr2_Main->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Quench Quench with Water Cooling->Quench Evaporation Remove Volatiles under Reduced Pressure Quench->Evaporation Crystallization Crystallize Crude this compound Evaporation->Crystallization Purification Purify by Vacuum Distillation Crystallization->Purification End End: Pure this compound Purification->End

Caption: Experimental Workflow for Direct Bromination.

Chloroacetic_to_Bromoacetic_Pathway ChloroaceticAcid Chloroacetic Acid (ClCH2COOH) Intermediate Reaction Mixture ChloroaceticAcid->Intermediate KBr KBr KBr->Intermediate H2SO4 H2SO4 H2SO4->Intermediate Heating Heating (100-125 °C) + Air Bubbling Intermediate->Heating BromoaceticAcid This compound (BrCH2COOH) Heating->BromoaceticAcid KHSO4 KHSO4 (precipitate) Heating->KHSO4

Caption: Synthesis Pathway from Chloroacetic Acid.

References

An In-depth Technical Guide to the Proper Storage and Handling of Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromoacetic acid (BrCH₂COOH) is a versatile and highly reactive reagent widely employed as an alkylating agent in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its utility, however, is matched by its significant hazardous properties, including high toxicity and corrosivity.[4][5] This guide provides a comprehensive overview of the essential safety protocols, proper storage conditions, and handling procedures to mitigate the risks associated with this compound in a laboratory setting.

Physicochemical and Toxicological Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. It is a colorless to light yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] It is also sensitive to light.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₂H₃BrO₂[2][7]
Molecular Weight138.95 g/mol [7]
AppearanceWhite to light yellow crystalline solid[1][5][6]
Melting Point49-51 °C (120-124 °F)[1][7]
Boiling Point208 °C (406 °F)[1][5][7]
Vapor Pressure1 mm Hg @ 55°C[2]
SolubilitySoluble in water, alcohols, acetone, benzene, diethyl ether.[5] Slightly soluble in chloroform.[5]
pKa2.86 - 2.89[1][2][5]
HygroscopicityHygroscopic[6][9]

This compound is acutely toxic if inhaled, ingested, or in contact with skin.[10] It is also corrosive and can cause severe skin and eye burns.[6][8][11]

Table 2: Toxicological Data for this compound

MetricValueSpeciesReferences
LD50 Oral50 mg/kgRat[10]
LD50 Dermal59.9 mg/kgRabbit[10]

Proper Storage and Stability

The stability of this compound is contingent on proper storage. Due to its reactivity, light sensitivity, and hygroscopic nature, specific storage conditions are mandatory to prevent degradation and ensure laboratory safety.

Table 3: Recommended Storage Conditions for this compound

ConditionRequirementRationaleReferences
Temperature Store in a cool, dry place.[6][8][10] Recommended to store below +30°C.[2]To minimize thermal degradation.
Atmosphere Store in a well-ventilated area.[6][8][12] An inert atmosphere (e.g., argon or nitrogen) is also recommended.[7][9]To prevent the accumulation of potentially hazardous vapors and to protect against oxidation.
Light Protect from light.[8][9]To prevent photodegradation.[9]
Moisture Protect from moisture; store in a tightly sealed container.[9]The compound is hygroscopic and can hydrolyze in the presence of water.[6][9]
Container Store in original, tightly closed containers.[6][8][10][13] Containers should be clearly labeled.[12][13]To prevent leaks, contamination, and exposure.
Segregation Store separately from incompatible materials.[14][15] Acids should be segregated from bases.[15][16]To prevent hazardous chemical reactions.

Degradation Pathways: this compound is susceptible to several degradation pathways:

  • Hydrolysis: In the presence of water, it can hydrolyze to form glycolic acid and hydrobromic acid.[5][9] This reaction is accelerated by increased temperature and basic pH.[17]

  • Photodegradation: Exposure to light can promote the decomposition of haloacetic acids.[9]

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes, including hydrogen bromide gas and carbon oxides.[6][7][8][9][10][15]

Handling Protocols and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to established protocols and the consistent use of appropriate personal protective equipment.

General Handling Precautions:

  • Always review the Safety Data Sheet (SDS) before working with this compound.[16]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation or if there is a potential for inhalation.[8][14][15]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[11][13]

  • When diluting, always add acid to water slowly, never the other way around.[14][15][16]

Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationaleReferences
Eye/Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards.[16] A face shield should be worn in addition to goggles when there is a significant splash hazard.[8][16]To protect against severe eye burns and irritation.[6]
Skin Protection Acid-resistant gloves (e.g., butyl rubber).[8][14] A lab coat or chemical-resistant apron.[14][16][18] Closed-toe shoes are mandatory.[16]To prevent skin contact, which can cause severe burns and may be fatal if absorbed.[6]
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dusts are generated.[6][10]To prevent inhalation, which is toxic and can cause chemical burns to the respiratory tract.[10]

Chemical Incompatibility

This compound is incompatible with a range of substances. Mixing it with these materials can lead to vigorous and potentially hazardous reactions.

Table 5: Incompatible Materials with this compound

Incompatible MaterialPotential HazardReferences
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)Violent neutralization reaction, generating significant heat.[2][8][19]
Strong Oxidizing Agents (e.g., perchlorates, peroxides, nitrates)Vigorous and potentially explosive reactions.[8][9][10]
Metals Corrosive to metals, may evolve flammable hydrogen gas.[7][9][11][19]
Reducing Agents Potentially hazardous reactions.[11]
Cyanide Salts Can generate toxic hydrogen cyanide gas.[19]

Below is a diagram illustrating the key chemical incompatibilities of this compound.

Caption: Chemical incompatibility of this compound.

Experimental Protocols

Protocol 1: General Workflow for Safe Handling

This protocol outlines a standard workflow for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[14]

    • Verify that an emergency shower and eyewash station are accessible and functional.[6][8]

    • Assemble all necessary materials and equipment before handling the acid.

    • Don the appropriate PPE as specified in Table 4.[14]

  • Handling:

    • Carefully open the container, avoiding the generation of dust.[15]

    • Weigh the required amount of solid this compound in the fume hood.

    • If preparing a solution, slowly add the this compound to the solvent (e.g., water) with stirring.[15][16]

  • Post-Handling:

    • Tightly seal the this compound container.[8]

    • Decontaminate the work area and any equipment used.[15]

    • Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.

    • Dispose of contaminated materials as hazardous waste.[20]

SafeHandlingWorkflow Prep 1. Preparation - Verify fume hood and safety showers - Don appropriate PPE Handling 2. Handling - Work in fume hood - Avoid dust generation - Add acid to solvent slowly Prep->Handling PostHandling 3. Post-Handling - Seal container - Decontaminate work area - Dispose of waste Handling->PostHandling SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Notify Supervisor Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Yes LargeSpill Large or Unknown Spill Assess->LargeSpill No Cleanup Trained Personnel Cleanup (with full PPE) SmallSpill->Cleanup ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Contain Contain & Absorb/Sweep Cleanup->Contain Collect Collect in Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

Methodological & Application

Revolutionizing Proteomics: A Detailed Protocol for Protein Alkylation Using Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of proteomics, the precise and complete alkylation of cysteine residues is a critical step for achieving accurate and reproducible results. Bromoacetic acid has emerged as a valuable reagent for this purpose, offering effective cysteine modification to prevent disulfide bond reformation and enable downstream proteomic analysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for protein alkylation in proteomics.

Introduction to Protein Alkylation in Proteomics

Protein alkylation is a fundamental procedure in mass spectrometry-based proteomics. The primary goal is to covalently modify the thiol groups of cysteine residues, thereby preventing the formation of disulfide bonds that can interfere with enzymatic digestion and subsequent peptide analysis. This compound achieves this through a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of this compound, forming a stable carboxymethyl-cysteine derivative.[1] This modification ensures that proteins remain in a reduced and denatured state, leading to more comprehensive and reliable protein identification and quantification.

Mechanism of Action: SN2 Alkylation

The alkylation of cysteine residues by this compound follows a well-established SN2 mechanism. The deprotonated thiol group (thiolate) of cysteine acts as a potent nucleophile, attacking the alpha-carbon of this compound and displacing the bromide ion, which is a good leaving group. This results in the formation of a stable thioether bond. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically between pH 7.5 and 8.5, where the thiol group is more likely to be in its nucleophilic thiolate form.[1]

Application Notes

This compound is a suitable alkylating agent for a wide range of proteomics applications, including:

  • Shotgun Proteomics: For global protein identification and quantification, complete and consistent alkylation is crucial for accurate database searching and minimizing search space complexity.

  • Quantitative Proteomics: In stable isotope labeling workflows, such as those using deuterated this compound (d3-BAA), differential alkylation allows for the relative and absolute quantification of proteins between different samples.

  • Targeted Proteomics: For the analysis of specific proteins or peptides, ensuring the consistent modification of cysteine-containing peptides is essential for reproducible quantification.

While effective, it is important to be aware of potential side reactions. At high concentrations or suboptimal pH, this compound can also alkylate other nucleophilic amino acid residues, such as methionine, lysine, and histidine.[1] Therefore, optimization of reaction conditions is critical to maximize cysteine alkylation while minimizing off-target modifications.

Experimental Protocols

Herein, we provide a detailed protocol for in-solution protein alkylation using this compound.

Materials
  • Protein sample

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0)

  • Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound solution (freshly prepared)

  • Quenching solution (e.g., 1 M DTT)

  • Trypsin (or other protease)

  • Formic acid

In-Solution Alkylation Protocol
  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL. Ensure the buffer composition is compatible with downstream processing.

  • Reduction: Add the reducing agent to the protein solution. For DTT, a final concentration of 10 mM is typically used. Incubate for 1 hour at 37°C to reduce all disulfide bonds.[1]

  • Alkylation: Add freshly prepared this compound solution to a final concentration of 20-55 mM. A molar excess over the total cysteine concentration is required. Incubate for 30-60 minutes at room temperature in the dark.[1][2]

  • Quenching: Quench the alkylation reaction by adding a quenching solution, such as DTT, to consume excess this compound.

  • Sample Preparation for Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure optimal enzyme activity.

  • Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Quantitative Data and Comparison of Alkylating Agents

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. The following tables summarize key parameters and a comparison of this compound with other common alkylating agents.

ParameterRecommended ConditionNotes
pH 7.5 - 8.5Ensures deprotonation of cysteine thiol groups for efficient nucleophilic attack.[1]
Temperature Room Temperature (20-25°C)Higher temperatures can increase the rate of side reactions.[1]
Reaction Time 30 - 60 minutesShorter times may lead to incomplete alkylation, while longer times increase the risk of off-target modifications.[1]
Concentration 20 - 55 mMA molar excess is necessary, but excessively high concentrations increase side reactions.[2]
Alkylating AgentRelative ReactivityPrimary TargetKnown Off-Target Residues
Iodoacetic Acid HighCysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3]
This compound Moderate to HighCysteineMethionine, Lysine, Histidine, N-terminus[1]
Iodoacetamide HighCysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3]
Chloroacetamide ModerateCysteineMethionine (oxidation)[4]
Acrylamide ModerateCysteineGenerally considered to have high specificity for cysteine.[5]

Troubleshooting

ProblemPotential CauseRecommended Solution
Incomplete Alkylation Insufficient reagent concentrationIncrease the molar excess of this compound.
Suboptimal pHEnsure the buffer pH is between 7.5 and 8.5.[1]
Short reaction timeExtend the incubation time to 60 minutes.[1]
Incomplete reductionEnsure complete reduction by optimizing reducing agent concentration and incubation time.
Side Reactions High reagent concentrationOptimize the concentration of this compound to minimize off-target modifications.[1]
High temperature or pHPerform the reaction at room temperature and maintain the pH within the recommended range.[1]

Visualizing the Proteomics Workflow and Signaling Pathways

To aid in the understanding of the experimental process and its biological context, we provide the following diagrams generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Analysis Protein_Sample Protein Sample Solubilization Solubilization & Denaturation (8M Urea) Protein_Sample->Solubilization Reduction Reduction (10mM DTT, 37°C, 1h) Solubilization->Reduction Alkylation Alkylation (this compound, RT, 30-60min) Reduction->Alkylation Quenching Quenching (Excess DTT) Alkylation->Quenching Dilution Dilution (<1M Urea) Quenching->Dilution Digestion Tryptic Digestion (37°C, overnight) Dilution->Digestion Acidification Acidification (Formic Acid) Digestion->Acidification Desalting Desalting (C18) Acidification->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS

A typical in-solution protein alkylation and digestion workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Target Gene TF->Gene Transcription Stimulus External Stimulus Stimulus->Receptor Activation

References

Application Notes: Bromoacetic Acid as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of bromoacetic acid and its derivatives as fundamental building blocks in the synthesis of key pharmaceutical intermediates. The protocols and data presented herein are intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound (BrCH₂COOH) is a reactive organobromine compound widely employed in organic synthesis.[1][2][3] Its utility stems from the presence of two reactive functional groups: a carboxylic acid and a carbon-bromine bond. The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid and makes the α-carbon electrophilic and susceptible to nucleophilic substitution.[4] This reactivity profile makes this compound and its derivatives, such as bromoacetyl halides and bromoacetate esters, valuable C2 synthons for introducing an acetate or related moiety into a target molecule.[5]

In pharmaceutical synthesis, this compound is a key precursor for the formation of a variety of structural motifs, including esters, amides, and heterocyclic systems, which are integral to the structure of many active pharmaceutical ingredients (APIs).[1][4] This document focuses on the practical application of this compound derivatives in the synthesis of intermediates for two widely used drugs: the anticoagulant Rivaroxaban and the antihypertensive Valsartan.

Synthesis of a Key Rivaroxaban Intermediate

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant.[6] A critical intermediate in its synthesis is 4-(4-aminophenyl)morpholin-3-one. The following protocol outlines a synthetic route to this intermediate, commencing with the N-acylation of N-(2-hydroxyethyl)-4-nitroaniline using bromoacetyl bromide, a derivative of this compound.

Synthetic Pathway

The synthesis proceeds in three main steps:

  • N-Acylation: N-(2-hydroxyethyl)-4-nitroaniline is acylated with bromoacetyl bromide to form N-(2-bromoacetyl)-N-(2-hydroxyethyl)-4-nitroaniline.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis to form the morpholinone ring, yielding 4-(4-nitrophenyl)morpholin-3-one.

  • Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine to afford the final intermediate, 4-(4-aminophenyl)morpholin-3-one.

Rivaroxaban_Intermediate_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A N-(2-hydroxyethyl)-4-nitroaniline C N-(2-bromoacetyl)-N-(2-hydroxyethyl)-4-nitroaniline A->C Base B Bromoacetyl Bromide (from this compound) B->C D 4-(4-nitrophenyl)morpholin-3-one C->D Base E 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban Intermediate) D->E Reducing Agent (e.g., H2, Pd/C)

Synthetic pathway to a key Rivaroxaban intermediate.
Experimental Protocols

Protocol 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This protocol combines the N-acylation and cyclization steps.

Materials:

  • N-(2-hydroxyethyl)-4-nitroaniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Pyridine, Sodium Carbonate)

  • Stirring apparatus

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(2-hydroxyethyl)-4-nitroaniline (1.0 eq) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a base (1.1 eq) to the cooled solution while stirring.

  • In a separate dropping funnel, dilute bromoacetyl bromide (1.05 eq) with the anhydrous solvent.

  • Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, add a base (e.g., potassium carbonate, 2.0 eq) to facilitate the intramolecular cyclization. Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-(4-nitrophenyl)morpholin-3-one.

Protocol 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one in the chosen solvent.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or as specified for a Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)morpholin-3-one.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data
StepReactantsReagentsSolventConditionsYieldPurity
1 & 2 N-(2-hydroxyethyl)-4-nitroaniline, Bromoacetyl bromideBase (e.g., K₂CO₃)Acetonitrile0°C to reflux~85-95%>98%
3 4-(4-nitrophenyl)morpholin-3-oneH₂, 10% Pd/CEthanolRoom Temp, H₂ atm>95%>99%

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Synthesis of a Key Valsartan Intermediate

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[7] A key step in many synthetic routes to Valsartan is the N-alkylation of an L-valine ester with a substituted benzyl bromide. While not a direct use of this compound, this reaction exemplifies the broader application of bromo-derivatives in pharmaceutical synthesis. The following protocol details the synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.

Synthetic Pathway

This synthesis involves a direct N-alkylation of the amino group of L-valine methyl ester with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Valsartan_Intermediate_Synthesis A L-Valine Methyl Ester Hydrochloride C N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (Valsartan Intermediate) A->C Base (e.g., K₂CO₃) B 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile B->C

Synthetic pathway to a key Valsartan intermediate.
Experimental Protocol

Protocol 3: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

Materials:

  • L-valine methyl ester hydrochloride

  • 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Base (e.g., Potassium carbonate, Diisopropylethylamine)

  • Solvent (e.g., Acetone, N,N-Dimethylformamide)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of L-valine methyl ester hydrochloride (1.0 eq) in the chosen solvent, add the base (2.0-2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.

Quantitative Data
Reactant 1Reactant 2BaseSolventConditionsYield
L-Valine methyl ester HCl4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileK₂CO₃AcetoneReflux, 15h~70-80%

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Signaling Pathways of Final Drug Products

To provide context for the importance of these intermediates, the signaling pathways of the final drug products are illustrated below.

Rivaroxaban (Factor Xa Inhibitor)

Rivaroxaban directly inhibits Factor Xa, a critical enzyme in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[4][8][9]

FactorXa_Pathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->FXa inhibits

Rivaroxaban's mechanism of action in the coagulation cascade.
Valsartan (Angiotensin II Receptor Blocker)

Valsartan selectively blocks the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects, thus lowering blood pressure.[1][10]

AngiotensinII_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaved by Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converted by ACE ACE ACE->AngiotensinII AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction activates Valsartan Valsartan Valsartan->AT1_Receptor blocks

Valsartan's mechanism of action in the Renin-Angiotensin system.

Conclusion

This compound and its derivatives are indispensable reagents in the synthesis of pharmaceutical intermediates. The protocols outlined in these application notes demonstrate their utility in constructing key fragments of complex drug molecules like Rivaroxaban and illustrate the broader importance of bromo-compounds in modern pharmaceutical synthesis, as seen in the case of Valsartan. The provided experimental details and quantitative data offer a valuable starting point for researchers in the field, while the signaling pathway diagrams provide a clear context for the therapeutic relevance of these synthetic endeavors.

References

Application Notes and Protocols for Derivatization of Peptides with Bromoacetic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of peptides is a critical step in many analytical workflows, enhancing detection and improving separation in High-Performance Liquid Chromatography (HPLC). Bromoacetic acid is a valuable reagent for this purpose, primarily utilized for the specific alkylation of cysteine residues. This modification, forming a stable S-carboxymethylcysteine derivative, prevents the formation or re-formation of disulfide bonds, which is essential for accurate peptide mapping, protein sequencing, and quantitative proteomics.[1][2] Additionally, this compound can be employed to derivatize the N-terminal amino group of peptides, aiding in specific analytical applications.

These application notes provide detailed protocols for the derivatization of peptides with this compound and their subsequent analysis by Reverse-Phase HPLC (RP-HPLC). The information is intended to guide researchers in developing robust and reproducible analytical methods for peptide characterization and quantification.

Chemical Reaction and Signaling Pathway

The primary reaction involves the nucleophilic substitution (S_N2) of the bromide ion by the thiol group of a cysteine residue, forming a stable thioether bond.[1]

Peptide_Cys Peptide with Cysteine Residue (-SH) SCM_Peptide S-Carboxymethylated Peptide (-S-CH2-COOH) Peptide_Cys->SCM_Peptide Alkylation Bromoacetic_Acid This compound (Br-CH2-COOH) Bromoacetic_Acid->SCM_Peptide HBr Hydrogen Bromide (HBr) cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Solubilization Peptide Solubilization (Denaturing Buffer) Reduction Reduction of Disulfide Bonds (DTT or TCEP) Solubilization->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Quenching Quenching (Excess Thiol Reagent) Alkylation->Quenching Cleanup Sample Cleanup (SPE or Dialysis) Quenching->Cleanup HPLC RP-HPLC Analysis Cleanup->HPLC

References

Application Notes and Protocols: The Role of Bromoacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid and its esters are highly versatile reagents in organic synthesis, primarily serving as potent alkylating agents.[1] Their utility is particularly significant in the agrochemical industry for the synthesis of a wide range of active ingredients, including herbicides, fungicides, and pesticides.[2] The high reactivity of the carbon-bromine bond allows for the facile introduction of a carboxymethyl group or its ester equivalent onto various nucleophilic substrates, forming the backbone of many commercially important agrochemicals.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals utilizing this compound or its derivatives. The protocols are based on established synthetic routes and aim to provide researchers with a practical guide for laboratory-scale synthesis.

Key Applications of this compound in Agrochemical Synthesis

This compound is a critical building block for several classes of agrochemicals:

  • Phenoxy Herbicides: this compound is instrumental in the synthesis of phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis typically involves the Williamson ether synthesis, where the sodium salt of a substituted phenol is alkylated with a bromoacetate ester.[3][4]

  • Triazole Fungicides: While not always a direct starting material, brominated intermediates, which can be conceptually derived from this compound, are crucial in the synthesis of triazole fungicides like propiconazole.[5][6] These intermediates undergo nucleophilic substitution with a triazole salt to form the final active molecule.

  • Amino Acid-Based Herbicides: this compound can be used in the synthesis of herbicides derived from amino acids, such as glyphosate. The synthetic strategy involves the N-alkylation of glycine or its derivatives with this compound or its esters.

Data Presentation: Synthesis of Agrochemicals

The following tables summarize quantitative data for the synthesis of key agrochemicals using this compound or its derivatives.

Table 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

ParameterValueReference
Starting Materials 2,4-Dichlorophenol, Methyl Bromoacetate, Anhydrous Potassium Carbonate, Polyethylene Glycol Dimethyl Ether[7]
Molar Ratio 2,4-Dichlorophenol : Methyl Bromoacetate : Anhydrous K₂CO₃ (1 : 1.3 : 1.3)[7]
Catalyst Polyethylene Glycol Dimethyl Ether[7]
Reaction Temperature 60-100 °C[7]
Reaction Time 10-40 hours[7]
Yield >97%[7]

Table 2: Synthesis of Propiconazole

ParameterValueReference
Key Intermediate 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane[5][6][8]
Reactants Key Intermediate, Sodium 1,2,4-triazole[5]
Solvent Dimethyl sulfoxide (DMSO)[5][6]
Reaction Temperature 160 °C[5]
Reaction Time 16 hours[5]
Yield 45%[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) via Williamson Ether Synthesis

This protocol details the synthesis of 2,4-D from 2,4-dichlorophenol and a bromoacetate ester, a variation of the Williamson ether synthesis.[3][4][7]

Materials:

  • 2,4-Dichlorophenol

  • Methyl bromoacetate (or ethyl bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Polyethylene glycol dimethyl ether (catalyst)

  • 30% Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.3 eq), methyl bromoacetate (1.3 eq), and a catalytic amount of polyethylene glycol dimethyl ether.

  • Condensation: Heat the reaction mixture to 80-100°C and stir for 10-40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of 2,4-dichlorophenol.

  • Hydrolysis: After the condensation is complete, add water to the reaction mixture and heat to reflux for 3-5 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture to 70°C and slowly add 30% concentrated hydrochloric acid dropwise until the pH of the solution reaches 1-2.

  • Precipitation and Isolation: Cool the mixture to room temperature to allow for the precipitation of 2,4-dichlorophenoxyacetic acid.

  • Purification: Collect the solid product by filtration, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid. A yield of over 97% can be expected.[7]

Protocol 2: Synthesis of Propiconazole via Nucleophilic Substitution

This protocol describes the final step in the synthesis of propiconazole, which involves the reaction of a key brominated intermediate with a sodium triazole salt.[5]

Materials:

  • 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

  • Sodium 1,2,4-triazole

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add sodium 1,2,4-triazole (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 160°C and maintain this temperature for 16 hours with continuous stirring.[5]

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield propiconazole. A yield of approximately 45% has been reported for this step.[5]

Note on Glyphosate Synthesis

The synthesis of glyphosate can be achieved through various routes. One potential pathway involves the N-alkylation of glycine with this compound or its ester. This reaction would form N-(carboxymethyl)glycine, which can then be phosphonomethylated to yield glyphosate. However, detailed experimental protocols for this specific route starting from this compound are not as readily available in the public domain as for other methods, such as those starting from glycine and dimethyl phosphite.[9][10][11][12]

Visualizations

Synthesis_of_2_4_D 2_4_Dichlorophenol 2_4_Dichlorophenol Intermediate_Ester 2,4-Dichlorophenoxyacetic Acid Ester 2_4_Dichlorophenol->Intermediate_Ester Williamson Ether Synthesis (Base, Catalyst) Bromoacetic_Acid_Ester This compound Ester Bromoacetic_Acid_Ester->Intermediate_Ester 2_4_D 2,4-Dichlorophenoxyacetic Acid Intermediate_Ester->2_4_D Hydrolysis

Caption: Synthesis pathway of 2,4-D via Williamson ether synthesis.

Propiconazole_Synthesis Brominated_Intermediate 2-(Bromomethyl)-2-(2,4-dichlorophenyl) -4-propyl-1,3-dioxolane Propiconazole Propiconazole Brominated_Intermediate->Propiconazole Nucleophilic Substitution (DMSO, 160°C) Sodium_Triazole Sodium 1,2,4-Triazole Sodium_Triazole->Propiconazole

Caption: Final step in the synthesis of Propiconazole.

Glyphosate_Synthesis_Concept Glycine Glycine N_Carboxymethylglycine N-(Carboxymethyl)glycine Glycine->N_Carboxymethylglycine N-Alkylation Bromoacetic_Acid This compound Bromoacetic_Acid->N_Carboxymethylglycine Glyphosate Glyphosate N_Carboxymethylglycine->Glyphosate Phosphonomethylation

Caption: Conceptual pathway for Glyphosate synthesis from this compound.

References

Application Notes and Protocols for Quantitative Proteomics Workflows Using Bromoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. A key step in many proteomics workflows is the alkylation of cysteine residues to prevent the reformation of disulfide bonds following reduction. Bromoacetic acid and its derivatives are effective cysteine alkylating agents that can be utilized in quantitative proteomics strategies. In particular, the use of isotopically labeled this compound, such as this compound-d3, enables differential labeling of protein samples for relative quantification by mass spectrometry.[1]

This document provides detailed application notes and protocols for the use of this compound derivatives in quantitative proteomics, with a focus on stable isotope labeling workflows.

Principle of the Method

The primary application of this compound derivatives in quantitative proteomics is for the differential labeling of cysteine residues. The workflow typically involves two samples, for instance, a control and a treated sample. One sample is treated with a "light" (non-deuterated) this compound, while the other is treated with a "heavy" (deuterated) version, such as this compound-d3.[1] The this compound irreversibly alkylates the thiol group of cysteine residues through a nucleophilic substitution reaction, a process known as carboxymethylation.[1]

This modification serves two main purposes:

  • Prevention of Disulfide Bond Formation: By capping the reactive thiol groups of cysteines, alkylation prevents the formation or reformation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry.[1]

  • Introduction of a Stable Isotope Label: The deuterium atoms in this compound-d3 introduce a known mass shift in the labeled peptides compared to those labeled with the light counterpart. This mass difference allows for the direct comparison and quantification of protein abundance between the two samples in a single mass spectrometry run.[1]

Following labeling, the two samples are combined, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of a peptide between the two samples is determined by comparing the signal intensities of the light and heavy isotopic forms.

Experimental Protocols

The following protocols provide a general workflow for a quantitative proteomics experiment using this compound and its deuterated analog.

Protocol 1: Sample Preparation and Differential Labeling

1. Protein Extraction and Denaturation:

  • Extract proteins from control and treated samples using a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
  • Ensure complete denaturation to make all cysteine residues accessible for subsequent reactions.[1]
  • Determine the protein concentration of each extract using a standard protein assay (e.g., BCA assay).

2. Reduction of Disulfide Bonds:

  • To an equal amount of protein from each sample (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.
  • Incubate the samples at 56°C for 30 minutes to reduce all disulfide bonds.[1]
  • Allow the samples to cool to room temperature.

3. Differential Alkylation:

  • For the "light" sample, add non-deuterated this compound to a final concentration of 20 mM.[1]
  • For the "heavy" sample, add this compound-d3 to a final concentration of 20 mM.[1]
  • Incubate both samples in the dark at room temperature for 30 minutes.[1]

4. Quenching the Reaction:

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.[1]

5. Protein Precipitation and Digestion:

  • Precipitate the proteins to remove interfering substances from the lysis buffer. A common method is cold acetone precipitation.
  • Resuspend the protein pellets in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

6. Sample Cleanup:

  • Acidify the peptide mixtures with formic acid to a final concentration of 1% to stop the digestion.
  • Desalt the samples using C18 solid-phase extraction (SPE) cartridges to remove salts and other contaminants prior to LC-MS analysis.

Protocol 2: Mass Spectrometry and Data Analysis

1. LC-MS/MS Analysis:

  • Resuspend the cleaned peptide samples in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
  • Analyze the samples on a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
  • The mass spectrometer should be configured to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode, ensuring fragmentation of both light and heavy peptide pairs.

2. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).
  • The software should be configured to search the data against a relevant protein database and to quantify the light-to-heavy ratios for each identified peptide.
  • Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated samples.

Data Presentation

Quantitative data from proteomics experiments using this compound derivatives should be presented in a clear and structured format. The primary output is the ratio of the abundance of the heavy-labeled peptide to the light-labeled peptide, which reflects the relative abundance of the protein in the two samples.[1]

Table 1: Example of Quantitative Proteomics Data using this compound-d3

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)p-value
P12345GENE1A(Carboxymethyl)BCDE FGHIJK1.2E+071.1E+070.920.85
Q67890GENE2LMNOP(Carboxymethyl-d2) QR5.6E+065.5E+060.980.95
R11121GENE3STUV(Carboxymethyl-d2) CWXYZK9.8E+052.9E+063.0< 0.001

Note: This table is a template and contains example data for illustrative purposes.[1]

Visualizations

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using this compound derivatives can be visualized as follows:

G cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis control Control Sample lysis_c Protein Extraction & Denaturation control->lysis_c treated Treated Sample lysis_t Protein Extraction & Denaturation treated->lysis_t reduction_c Reduction (DTT) lysis_c->reduction_c reduction_t Reduction (DTT) lysis_t->reduction_t alkylation_light Alkylation (this compound) reduction_c->alkylation_light alkylation_heavy Alkylation (this compound-d3) reduction_t->alkylation_heavy quench_c Quench (DTT) alkylation_light->quench_c quench_t Quench (DTT) alkylation_heavy->quench_t combine Combine Samples quench_c->combine quench_t->combine digest Tryptic Digestion combine->digest cleanup C18 Cleanup digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis lcms->data_analysis

Quantitative proteomics workflow using this compound derivatives.
Signaling Pathway Example: mTOR Signaling

Quantitative proteomics is frequently employed to investigate changes in signaling pathways in response to various stimuli. While no specific signaling pathway has been published as being elucidated using this compound-d3, the mTOR signaling pathway is a well-studied pathway often investigated using quantitative proteomics techniques.[1]

G cluster_upstream Upstream Signals cluster_core mTOR Signaling Core cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 energy_status Energy Status energy_status->mTORC1 akt Akt pi3k->akt akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Simplified mTOR signaling pathway, a common target for quantitative proteomics.

Conclusion

This compound derivatives, particularly isotopically labeled versions like this compound-d3, are valuable reagents for quantitative mass spectrometry-based proteomics. Their ability to introduce a stable isotope label at cysteine residues allows for accurate and robust relative quantification of proteins between different biological samples.[1] The protocols and guidelines presented here provide a solid foundation for researchers to incorporate these reagents into their proteomics workflows to gain deeper insights into cellular processes and disease mechanisms. While published datasets specifically using this compound-d3 are limited, the principles and methodologies are well-established within the field of quantitative proteomics.[1]

References

Bromoacetic Acid: A Versatile Tool for Interrogating Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. The covalent addition of chemical groups to amino acid side chains alters protein structure, activity, localization, and interaction networks. The study of PTMs is therefore fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Bromoacetic acid (BAA) and its derivatives are powerful reagents in the proteomics toolkit for the characterization of PTMs, primarily through the specific alkylation of cysteine residues.

This document provides detailed application notes and protocols for the use of this compound in studying PTMs, with a focus on mass spectrometry-based proteomics. It is intended for researchers, scientists, and drug development professionals who are looking to employ chemical labeling strategies to gain deeper insights into protein function and regulation.

Principle of Cysteine Alkylation with this compound

This compound is a haloacetic acid that acts as a potent alkylating agent. The primary mechanism of action involves a bimolecular nucleophilic substitution (SN2) reaction where the thiol group (-SH) of a cysteine residue attacks the electrophilic carbon atom of this compound. This results in the formation of a stable thioether bond, a modification known as carboxymethylation.[1]

This reaction serves two main purposes in proteomics:

  • Prevention of Disulfide Bond Formation: By capping the reactive thiol groups of cysteines, alkylation prevents the formation or reformation of disulfide bonds. This is crucial for maintaining proteins in a reduced state, which facilitates complete enzymatic digestion and accurate analysis by mass spectrometry.[1]

  • Introduction of a Stable Isotope Label: Deuterated versions of this compound, such as this compound-d3, can be used to introduce a known mass shift in labeled peptides. This allows for the differential labeling of protein samples (e.g., control vs. treated) for quantitative proteomics analysis. The mass difference enables the direct comparison and quantification of protein abundance between samples in a single mass spectrometry run.[2]

Applications in PTM Analysis and Drug Development

The ability of this compound to specifically modify cysteine residues makes it a valuable tool for several applications in PTM research and drug discovery:

  • Quantitative Proteomics: Stable isotope labeling with deuterated this compound allows for the accurate relative quantification of protein expression levels between different biological samples. This is essential for identifying proteins that are up- or down-regulated in disease states or in response to drug treatment.[2]

  • Redox Proteomics: this compound can be used in strategies to identify and quantify reversible cysteine modifications, such as S-nitrosylation and S-glutathionylation. This involves blocking free thiols, reducing the modified cysteines, and then labeling the newly exposed thiols with this compound.

  • Target Engagement Studies: In drug development, this compound can be used to probe the accessibility of cysteine residues in a target protein in the presence and absence of a drug candidate. Changes in cysteine reactivity can indicate target engagement and provide insights into the drug's mechanism of action.[3]

  • Biomarker Discovery: By comparing the PTM profiles of healthy and diseased tissues, this compound-based proteomics can help identify novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[4][5]

Data Presentation

Quantitative data from proteomics experiments utilizing this compound should be presented in a clear and structured format. The following tables provide templates for presenting such data.

Table 1: Comparison of Common Cysteine Alkylating Agents

FeatureThis compoundIodoacetamideN-ethylmaleimide (NEM)
Reaction Type SN2SN2Michael Addition
Primary Target CysteineCysteineCysteine
Known Off-Target Residues Methionine, Lysine, Histidine[6]Methionine, Lysine, Histidine[6]Lysine, Histidine
Relative Reactivity HighVery High[1]Moderate
Mass Modification (Monoisotopic) +58.0055 Da+57.0215 Da+125.0477 Da
Common Applications Quantitative Proteomics, Redox ProteomicsProteomics, Peptide MappingBlocking Free Thiols, Protein Conjugation

Table 2: Example Quantitative Data from a Stable Isotope Labeling Experiment using this compound-d3

Protein IDGene SymbolPeptide SequenceLight Intensity (Control)Heavy Intensity (Treated)Ratio (Heavy/Light)p-value
P04637TP53...C[+58.0055]...1.2E+062.5E+062.080.005
P60484HSPA8...C[+58.0055]...3.4E+073.5E+071.030.89
Q06830RPS6KA1...C[+58.0055]...8.9E+054.3E+050.480.012

Note: C[+58.0055] indicates a cysteine residue modified by carboxymethylation. Intensities are arbitrary units.

Experimental Protocols

The following protocols provide a general workflow for the use of this compound in a quantitative proteomics experiment. Optimization may be required for specific sample types and experimental goals.

Protocol 1: In-Solution Protein Digestion with this compound Alkylation

This protocol describes the preparation of protein samples for mass spectrometry analysis, including reduction, alkylation with this compound, and enzymatic digestion.

Materials:

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • This compound (for light labeling)

  • This compound-d3 (for heavy labeling)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Trypsin (proteomics grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a suitable lysis buffer containing a strong denaturant like 8 M urea to ensure all proteins are solubilized and cysteine residues are accessible.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction of Disulfide Bonds:

    • To an equal amount of protein from each sample (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[2]

    • Allow the samples to cool to room temperature.

  • Differential Alkylation:

    • For the "light" sample (e.g., control), add non-deuterated this compound to a final concentration of 20 mM.

    • For the "heavy" sample (e.g., treated), add this compound-d3 to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.[2]

  • Quenching the Reaction:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.

    • Incubate for 15 minutes at room temperature.[2]

  • Sample Preparation for Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.[2]

  • Enzymatic Digestion:

    • Add trypsin to each sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.[2]

  • Sample Pooling and Desalting:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Acidify the mixed sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.[2]

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer should be configured to detect and fragment both the light and heavy labeled peptide pairs.[2]

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH; Insufficient reagent concentration; Short reaction time.Optimize pH to 7.5-8.5; Increase molar excess of this compound; Extend incubation time to 60 minutes.[7]
Non-Specific Labeling High reagent concentration; High temperature or pH.Optimize this compound concentration; Perform alkylation at room temperature and maintain pH within the recommended range.[7]
Incomplete Digestion High urea concentration; Inactive trypsin.Ensure urea concentration is below 1 M before adding trypsin; Use fresh, high-quality trypsin.
Poor MS Signal Sample loss during cleanup; Low peptide concentration.Optimize desalting protocol; Concentrate the sample before LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis ProteinExtraction Protein Extraction & Denaturation Reduction Reduction (DTT) ProteinExtraction->Reduction Denatured Proteins Alkylation Differential Alkylation (BAA / BAA-d3) Reduction->Alkylation Reduced Cysteines Quenching Quenching (DTT) Alkylation->Quenching Labeled Proteins Dilution Dilution Quenching->Dilution Digestion Trypsin Digestion Dilution->Digestion <1M Urea Pooling Sample Pooling (1:1) Digestion->Pooling Peptide Mixtures Desalting Desalting (C18) Pooling->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis MS Spectra

Caption: A typical workflow for quantitative proteomics using this compound.

Signaling Pathway Example: mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a complex network of upstream signals and post-translational modifications. Cysteine residues within key proteins of this pathway can be subject to redox modifications, which can be investigated using this compound-based techniques.

mTOR_pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates TSC_complex TSC1/TSC2 AKT->TSC_complex inhibits AKT_ptm P, Ub AKT->AKT_ptm Rheb Rheb TSC_complex->Rheb inhibits TSC_complex_ptm P TSC_complex->TSC_complex_ptm mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) mTORC1_ptm P, Ub, Ac mTORC1->mTORC1_ptm ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: A simplified diagram of the mTOR signaling pathway.

Case Study: Application in Drug Development

Hypothetical Scenario: A pharmaceutical company is developing a novel inhibitor (Drug X) for a kinase involved in a cancer signaling pathway. The kinase has a cysteine residue near its active site that is believed to be important for its catalytic activity.

Application of this compound:

  • Target Engagement: Cancer cells are treated with either a vehicle control or Drug X. The cells are then lysed, and the proteome is subjected to differential alkylation with light and heavy this compound. Mass spectrometry analysis reveals a decreased labeling of the target kinase's active site cysteine in the Drug X-treated sample. This provides direct evidence that Drug X is binding to its target in a cellular context.

  • Mechanism of Action: Further analysis of the quantitative proteomics data reveals that the abundance of downstream phosphorylated substrates of the target kinase is significantly reduced upon Drug X treatment. This confirms that the binding of Drug X to the kinase inhibits its activity.

  • Off-Target Effects: The global proteomic analysis also allows for the identification of other proteins that show changes in cysteine reactivity or expression levels upon Drug X treatment. This can help to identify potential off-target effects of the drug early in the development process.[3][8]

Conclusion

This compound is a versatile and powerful reagent for the study of post-translational modifications. Its ability to specifically and efficiently alkylate cysteine residues enables a wide range of applications in proteomics, from quantitative analysis of protein expression to the detailed characterization of redox signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols for using this compound is essential for leveraging its full potential to advance our understanding of biology and to develop new and effective therapies.

References

Site-Specific Protein Modification with Bromoacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific modification of proteins using bromoacetic acid. This technique is a valuable tool for studying protein structure and function, identifying drug targets, and developing novel therapeutics. This compound is a haloacetic acid that acts as a reactive alkylating agent, primarily targeting nucleophilic amino acid residues in proteins.

Principle of Action

This compound covalently modifies proteins through a bimolecular nucleophilic substitution (SN2) reaction. The primary target for this alkylation is the thiol group of cysteine residues due to its high nucleophilicity. The reaction involves the attack of the deprotonated sulfhydryl group (thiolate anion) of a cysteine residue on the α-carbon of this compound. This displaces the bromide ion, forming a stable and irreversible thioether bond. This modification, known as carboxymethylation, can alter the protein's structure and function, making it a powerful tool for various research applications.[1]

While this compound shows a strong preference for cysteine residues, it can also react with other nucleophilic amino acid side chains, particularly under non-optimal conditions. These side reactions are generally less favorable and can occur with the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine, especially at higher pH values.[2][3]

Applications in Research and Drug Development

Site-specific modification with this compound has several key applications:

  • Probing Protein Structure and Function: By modifying specific amino acid residues, researchers can investigate their role in protein folding, stability, and enzymatic activity.

  • Target Identification and Validation: this compound can be used as a chemical probe to identify novel drug targets. By observing the functional consequences of protein modification, potential therapeutic targets can be validated.

  • Covalent Inhibitor Development: The irreversible nature of the modification makes this compound a useful lead compound for the design of targeted covalent inhibitors.

  • Quantitative Proteomics: Deuterated this compound (b-d3) can be used as a stable isotope label for quantitative mass spectrometry-based proteomics, allowing for the relative quantification of proteins between different samples.[1]

Data Presentation: Factors Influencing this compound Modification Efficiency

The efficiency and specificity of protein modification with this compound are influenced by several factors. The following table summarizes the expected outcomes based on key reaction parameters.

ParameterOptimal ConditionHigh Efficiency Outcome (70-90%)Potential Issues & Troubleshooting
pH 7.5 - 8.5Favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, leading to efficient alkylation.[3]Low pH (<7.0): Reduced efficiency due to protonation of the thiol group. High pH (>9.0): Increased likelihood of non-specific modification of lysine and histidine residues.[3]
This compound Concentration 5- to 10-fold molar excess over total thiol concentrationEnsures complete modification of accessible cysteine residues.Insufficient concentration: Incomplete labeling. Excessive concentration: Increased risk of non-specific modifications. Titrate to find the lowest effective concentration.[3]
Reaction Temperature Room Temperature (20-25°C) or 37°CProvides a balance between reaction rate and specificity.Low Temperature: Slower reaction kinetics. High Temperature: Increased risk of side reactions and protein denaturation.
Reaction Time 30 - 60 minutesSufficient time for the reaction to proceed to completion under optimal conditions.Short Time: Incomplete modification. Prolonged Time: Increased potential for non-specific reactions. Optimize the reaction time.[2]
Reducing Agent 5-10 mM DTT or TCEP (prior to alkylation)Reduces disulfide bonds, making cysteine residues accessible for modification.The reducing agent must be removed before adding this compound to prevent it from reacting with the alkylating agent.

Experimental Protocols

Protocol 1: In-Solution Alkylation of a Purified Protein

This protocol describes the general workflow for modifying a purified protein with this compound in solution.

Materials:

  • Purified protein solution

  • Denaturation Buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • This compound: Freshly prepared 1 M stock solution in a suitable solvent (e.g., water or DMF)

  • Quenching Reagent: 1 M DTT stock solution

  • Desalting column or dialysis tubing

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-10 mg/mL. This step is crucial to expose the cysteine residues.

  • Reduction of Disulfide Bonds: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Removal of Reducing Agent (Critical Step): Remove the DTT from the protein solution using a desalting column or through dialysis against a buffer at pH 7.5-8.5 without a reducing agent. This prevents the DTT from reacting with the this compound.

  • Alkylation: Add the freshly prepared this compound stock solution to the protein solution to a final concentration of 20-30 mM. Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quenching the Reaction: Quench the reaction by adding DTT to a final concentration of 40-60 mM to consume any excess this compound. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents: Remove excess this compound and quenching reagent by using a desalting column or dialysis against a suitable buffer for downstream applications.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Modified Proteins

This protocol outlines the steps for preparing a this compound-modified protein for analysis by mass spectrometry to identify the site of modification.

Materials:

  • This compound-modified protein sample (from Protocol 1)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 spin columns for desalting

Procedure:

  • Buffer Exchange: Exchange the buffer of the modified protein sample to the Digestion Buffer using a desalting column or buffer exchange spin column.

  • Enzymatic Digestion: Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

  • Stopping the Digestion: Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the tryptic digestion.

  • Desalting of Peptides: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • Sample Preparation for LC-MS/MS: Elute the peptides from the C18 column and dry them in a vacuum centrifuge. Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. The data can then be analyzed to identify the peptides containing the carboxymethylated cysteine residues, thus pinpointing the site of modification.

Visualizations

Reaction Mechanism of Cysteine Alkylation by this compound```dot

ReactionMechanism cluster_reactants Reactants cluster_product Product Cysteine HS-CH₂-CH(NH₂)-COOH Cysteine BromoaceticAcid Br-CH₂-COOH This compound Cysteine:thiol->BromoaceticAcid SN2 Attack Carboxymethylcysteine HOOC-CH₂-S-CH₂-CH(NH₂)-COOH Carboxymethylcysteine BromoaceticAcid->Carboxymethylcysteine Thioether Bond Formation

Caption: General experimental workflow for protein modification with this compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway```dot

GPCR_Signaling GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

References

Troubleshooting & Optimization

identifying and minimizing side reactions of bromoacetic acid with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing side reactions of bromoacetic acid with amino acids during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

A1: this compound is an alkylating agent that covalently modifies nucleophilic functional groups in proteins through a bimolecular nucleophilic substitution (SN2) reaction.[1] The primary and most reactive target is the deprotonated sulfhydryl group (thiolate anion) of cysteine residues, resulting in the formation of a stable and irreversible thioether bond.[1] This process is also known as carboxymethylation.

Q2: Which amino acids are prone to side reactions with this compound?

A2: Besides the primary target, cysteine, other nucleophilic amino acid residues can undergo side reactions with this compound. These include methionine, the imidazole ring of histidine, and the ε-amino group of lysine.[2][3][4][5] The N-terminal amino group of a peptide or protein can also be a site for alkylation.[2]

Q3: How does pH affect the reaction of this compound with amino acids?

A3: The pH of the reaction buffer is a critical factor. For efficient cysteine alkylation, a pH range of 7.5-8.5 is optimal, as it promotes the deprotonation of the cysteine's sulfhydryl group, making it a more potent nucleophile.[2] However, higher pH values can also increase the rate of side reactions with other amino acids like lysine, whose side chain becomes more nucleophilic when deprotonated.[2][6]

Q4: What is the general order of reactivity for haloacetates as alkylating agents?

A4: The reactivity of haloacetates as alkylating agents follows the order: iodoacetic acid > this compound > chloroacetic acid.[1] This trend is attributed to the leaving group ability of the halide, with iodide being the best leaving group.[1]

Q5: Can this compound impact cellular signaling pathways?

A5: Yes, this compound can influence cellular signaling pathways, primarily by inducing oxidative stress and DNA damage.[1] Its alkylating activity is central to these effects, as it can modify key proteins involved in redox homeostasis, DNA repair, and cell cycle control, potentially leading to cell cycle arrest and apoptosis.[1]

Troubleshooting Guide

Problem 1: Incomplete Alkylation of Cysteine Residues

Incomplete alkylation can lead to inconsistencies in experimental results, particularly in mass spectrometry-based proteomics.

Potential Cause Recommended Solution Citation
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 to facilitate the deprotonation of cysteine's thiol group.[2]
Insufficient Reagent Concentration Increase the molar concentration of this compound. A significant molar excess relative to the total cysteine concentration is often required for complete alkylation.[2]
Short Reaction Time Extend the incubation time. Alkylation reactions are typically conducted for 30-60 minutes to ensure they proceed to completion.[2]
Incomplete Reduction of Disulfide Bonds Prior to alkylation, ensure the complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP and an adequate incubation period.[2]
Steric Hindrance Some cysteine residues may be located in sterically hindered regions of the protein. Ensure adequate protein denaturation with agents like urea or guanidine hydrochloride to expose these residues.[2]
Reagent Degradation Prepare this compound solutions fresh before each use, as the reagent can degrade over time, especially when exposed to light.[2]

Problem 2: Observation of Unspecific Side Reactions

Potential Cause Recommended Solution Citation
High Reagent Concentration While a molar excess is necessary, an excessively high concentration of this compound can promote side reactions with methionine, lysine, and histidine. Optimize the concentration to maximize cysteine alkylation while minimizing off-target effects.[2]
High Temperature or Extreme pH Extreme pH or high temperatures can accelerate the rate of side reactions.[2] It is advisable to perform the alkylation at room temperature and maintain the pH within the recommended range of 7.5-8.5.[2]

Data Presentation

Table 1: Relative Nucleophilicity and Reactivity of Amino Acid Side Chains

This table provides a qualitative overview of the nucleophilicity of amino acid side chains relevant to reactions with this compound.

Amino Acid Side Chain Functional Group Approximate pKa Relative Nucleophilicity/Reactivity Citation
CysteineThiol (-SH)8.5 - 9.5Very High (as thiolate, -S⁻)[6]
HistidineImidazole6.0 - 7.0High[6]
MethionineThioether (-S-CH₃)N/AModerate[7]
Lysineε-Amino (-NH₂)~10.5Moderate (as -NH₂)[6]
N-terminusα-Amino (-NH₂)~8.0Moderate (as -NH₂)[3]

Table 2: Influence of Reaction Conditions on this compound Alkylation

Parameter Effect on Cysteine Alkylation Effect on Side Reactions General Recommendation Citation
pH Optimal at 7.5-8.5 (promotes thiolate formation)Increased at higher pH (e.g., lysine deprotonation)Maintain pH between 7.5 and 8.5.[2]
Temperature Reaction rate increases with temperatureRate of side reactions also increasesPerform at room temperature.[2]
Reagent Concentration Higher concentration drives reaction to completionHigher concentration increases off-target modificationsUse a molar excess, but optimize to minimize side reactions.[2]
Reaction Time Longer time ensures complete reactionIncreased chance of side reactions with prolonged incubation30-60 minutes is typically sufficient.[2]

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol describes a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0.[2]

  • Reduction: Add a reducing agent, for example, Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate the solution for 1 hour at 37°C to reduce all disulfide bonds.[2]

  • Alkylation: After cooling the solution to room temperature, add a freshly prepared solution of this compound to a final concentration of 50 mM.[1] Incubate the mixture in the dark at room temperature for 1 hour.[1]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess this compound. Incubate for 15 minutes at room temperature.[8]

  • Sample Cleanup: Proceed with buffer exchange, dialysis, or protein precipitation to remove urea/guanidine, reducing agents, and excess alkylating agents before enzymatic digestion.[1][2]

Protocol 2: In-Gel Reduction and Alkylation of Proteins

This protocol is suitable for proteins that have been separated by SDS-PAGE.

  • Excision and Destaining: Excise the protein band of interest from the gel and cut it into small pieces (approximately 1 mm³). Destain the gel pieces with a suitable destaining solution until the Coomassie or silver stain is removed.[1]

  • Reduction: Dehydrate the gel pieces with acetonitrile and then rehydrate them in a reduction solution containing 10 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56°C for 1 hour.[1]

  • Alkylation: Remove the reduction solution and add the alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate). Incubate in the dark at room temperature for 45 minutes.[1]

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.[1]

  • Digestion: Rehydrate the gel pieces in an appropriate in-gel digestion solution containing trypsin on ice. Once the solution is absorbed, add more digestion buffer to cover the gel pieces and incubate overnight at 37°C.[1]

  • Peptide Extraction: Extract the peptides from the gel pieces using a suitable peptide extraction solution for subsequent analysis by mass spectrometry.[1]

Mandatory Visualization

S_N_2_Alkylation cluster_reactants Reactants cluster_transition Transition State cluster_products Products cysteine Cysteine Thiolate (Nucleophile) transition_state S-C Bond Forming C-Br Bond Breaking cysteine->transition_state bromoacetic_acid This compound (Electrophile) bromoacetic_acid->transition_state carboxymethyl_cysteine Carboxymethyl-cysteine transition_state->carboxymethyl_cysteine bromide_ion Bromide Ion (Leaving Group) transition_state->bromide_ion

Caption: SN2 reaction mechanism for the alkylation of a cysteine residue by this compound.

experimental_workflow start Protein Sample denaturation Denaturation (e.g., 8M Urea) start->denaturation reduction Reduction (e.g., DTT) denaturation->reduction alkylation Alkylation (this compound) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching cleanup Sample Cleanup (e.g., Dialysis) quenching->cleanup digestion Enzymatic Digestion (e.g., Trypsin) cleanup->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: A standard experimental workflow for protein alkylation and analysis.

troubleshooting_logic cluster_checks Potential Causes cluster_solutions Solutions start Problem Observed: Incomplete Alkylation ph_check Is pH 7.5-8.5? start->ph_check reagent_check Is reagent concentration sufficient? ph_check->reagent_check Yes adjust_ph Adjust pH ph_check->adjust_ph No time_check Is reaction time adequate (30-60 min)? reagent_check->time_check Yes increase_reagent Increase this compound reagent_check->increase_reagent No reduction_check Was disulfide reduction complete? time_check->reduction_check Yes increase_time Increase incubation time time_check->increase_time No optimize_reduction Optimize reduction step reduction_check->optimize_reduction No

Caption: A logical workflow for troubleshooting incomplete alkylation reactions.

References

Technical Support Center: Bromoacetic Acid Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching bromoacetic acid reactions in situ.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench this compound reactions?

A1: this compound is a corrosive, toxic, and potent alkylating agent.[1] Quenching is essential to neutralize any unreacted this compound, ensuring the safety of personnel during workup and disposal.[1][2] Effective quenching also prevents unwanted side reactions with the desired product and other reagents.

Q2: What are the common methods for quenching this compound?

A2: Common quenching methods involve the use of nucleophilic reagents or hydrolysis.[1] Nucleophilic agents like sodium metabisulfite, diethylamine, dithiothreitol (DTT), and L-cysteine can be used.[1][3] Alkaline hydrolysis using aqueous sodium hydroxide is another effective method that converts this compound to the less toxic glycolic acid.[1][4] For sensitive substrates, quenching with cold water or a mild base like sodium bicarbonate followed by aqueous workup can also be employed.[5]

Q3: How do I choose the appropriate quenching agent for my reaction?

A3: The choice of quenching agent depends on several factors, including the stability of your product to the quenching conditions, the solvent system, and the reaction scale.[1] For instance, if your product is base-sensitive, you should avoid alkaline hydrolysis and opt for a milder quenching agent.[5]

Q4: What are the safety precautions I should take when handling and quenching this compound?

A4: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Be aware that quenching reactions can be exothermic.[6][7] Therefore, it is crucial to cool the reaction mixture and add the quenching agent slowly while monitoring the temperature.[1][7]

Troubleshooting Guides

Issue 1: Incomplete Quenching

  • Symptom: Residual this compound is detected in the product mixture after workup (e.g., by LC-MS or NMR).

  • Possible Cause: Insufficient amount of quenching agent or inadequate reaction time.

  • Solution:

    • Increase the equivalents of the quenching agent. Refer to the quantitative data table for recommended stoichiometry.[1]

    • Extend the quenching reaction time.

    • Ensure proper mixing to allow the quenching agent to react completely with the this compound.

    • For aqueous workups, increase the number of washes with a mild basic solution like sodium bicarbonate and check the pH of the aqueous layer to ensure it is neutral or slightly basic.[5]

Issue 2: Product Degradation During Quenching

  • Symptom: Low yield or presence of impurities derived from the desired product after quenching.

  • Possible Cause: The product is not stable under the quenching conditions (e.g., high pH or presence of a reactive quenching agent).

  • Solution:

    • If using alkaline hydrolysis, consider a milder quenching method if your product is base-sensitive.[5]

    • Screen different quenching agents on a small scale to assess their compatibility with your product.

    • Perform the quenching at a lower temperature (e.g., 0 °C) to minimize potential side reactions.[1]

Issue 3: Exothermic Reaction During Quenching

  • Symptom: A rapid increase in the reaction temperature upon addition of the quenching agent.

  • Possible Cause: The reaction between this compound and the quenching agent is highly exothermic.[6]

  • Solution:

    • Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][7]

    • Add the quenching agent slowly and dropwise to control the rate of the reaction and heat generation.[6][7]

    • Ensure the reaction vessel is of an appropriate size to handle any potential increase in volume or pressure.

Data Presentation

Table 1: Comparison of Common Quenching Methods for this compound [1]

Quenching AgentStoichiometry (vs. excess this compound)Typical Reaction TimeTemperature (°C)Notes
Sodium Metabisulfite1.5 - 2.0 equivalents15 - 30 minutes0 - 25Effective for neutralizing the electrophilic bromine. The reaction is typically rapid.
Aqueous Sodium Hydroxide2.0 - 3.0 equivalents1 - 2 hours25 - 50Quenching occurs via hydrolysis to the less toxic glycolic acid. Suitable for base-stable products.
Primary/Secondary Amine (e.g., Diethylamine)2.0 - 5.0 equivalents30 - 60 minutes0 - 25Forms a water-soluble amide adduct that can be easily removed during aqueous workup.
Dithiothreitol (DTT) or L-cysteineFinal concentration of 100 mM15 minutesRoom TemperatureCommonly used in biochemical applications to quench alkylation of proteins.[3]

Experimental Protocols

Protocol 1: Quenching with Sodium Metabisulfite [1]

This protocol is suitable for reactions where the desired product is stable to mild reducing conditions.

  • Materials:

    • Reaction mixture containing excess this compound

    • Saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium metabisulfite (1.5 - 2.0 equivalents relative to the initial excess of this compound) to the stirring reaction mixture. An exothermic reaction may be observed.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.

    • Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Protocol 2: Quenching by Alkaline Hydrolysis [1]

This method converts this compound to the significantly less toxic glycolic acid and is suitable for products that are stable to basic conditions.

  • Materials:

    • Reaction mixture containing excess this compound

    • 1 M aqueous NaOH solution

    • 1 M HCl solution

    • Organic solvent for extraction

  • Procedure:

    • Cool the reaction mixture to 0 °C.

    • Slowly add 1 M aqueous NaOH solution (2.0 - 3.0 equivalents relative to the initial excess of this compound).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Cool the mixture to 0 °C and neutralize the excess base by the dropwise addition of 1 M HCl until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract the desired product with an organic solvent.

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate.

Protocol 3: Quenching with Diethylamine [1]

This protocol utilizes a nucleophilic amine to form a water-soluble amide adduct, which can be easily removed during an aqueous workup.

  • Materials:

    • Reaction mixture containing excess this compound

    • Diethylamine

    • Organic solvent for extraction

    • Water

    • Brine

  • Procedure:

    • Cool the reaction mixture to 0 °C.

    • Slowly add diethylamine (2.0 - 5.0 equivalents relative to the initial excess of this compound).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Dilute the reaction mixture with the chosen organic solvent and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup Phase Reaction_Mixture Reaction Mixture (contains excess This compound) Cooling Cool to 0 °C Reaction_Mixture->Cooling 1. Add_Quench Slowly Add Quenching Agent Cooling->Add_Quench 2. Stir Stir at 0 °C to RT Add_Quench->Stir 3. Extraction Aqueous Workup/ Extraction Stir->Extraction 4. Drying Dry Organic Layer Extraction->Drying 5. Concentration Concentrate Drying->Concentration 6. Pure_Product Pure Product Concentration->Pure_Product 7.

Caption: General experimental workflow for quenching this compound reactions.

Quenching_Pathways cluster_nucleophilic Nucleophilic Quenching cluster_hydrolysis Alkaline Hydrolysis Bromoacetic_Acid This compound (BrCH₂COOH) Na2S2O5 Sodium Metabisulfite (Na₂S₂O₅) Bromoacetic_Acid->Na2S2O5 Diethylamine Diethylamine ((CH₃CH₂)₂NH) Bromoacetic_Acid->Diethylamine Thiol Thiol (e.g., DTT) (R-SH) Bromoacetic_Acid->Thiol NaOH Sodium Hydroxide (NaOH) Bromoacetic_Acid->NaOH Product_Sulfite Displaced Bromide + Sulfonated Adduct Na2S2O5->Product_Sulfite Product_Amide N,N-diethyl-2-aminoacetic acid Diethylamine->Product_Amide Product_Thioether Carboxymethyl Thioether Thiol->Product_Thioether Glycolic_Acid Glycolic Acid (HOCH₂COOH) NaOH->Glycolic_Acid

Caption: Signaling pathways for different this compound quenching methods.

References

Technical Support Center: Purification of Bromoacetylated Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bromoacetylated peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of bromoacetylating a peptide or protein?

Bromoacetylation introduces a reactive bromoacetyl group, which is a highly specific alkylating agent. This group serves as a sulfhydryl-selective cross-linking function, enabling the covalent linkage of the peptide or protein to other molecules containing free sulfhydryl groups (cysteine residues).[1][2][3] This is crucial for creating cyclic peptides, peptide-protein conjugates for immunogen preparation, and for affinity labeling studies to probe protein structure and function.[4][5][6]

Q2: Which amino acid residues does the bromoacetyl group react with?

The bromoacetyl group is highly selective for sulfhydryl groups on cysteine residues, forming a stable thioether bond.[1][5][7] It can also react with other nucleophilic side chains like histidine (imidazole group) and methionine, but the reaction with cysteine's thiol group is significantly faster and more efficient, especially under controlled pH conditions (pH 7-8).[7]

Q3: How stable is the bromoacetyl group during purification?

The stability of the bromoacetyl group is a critical consideration. It is a potent alkylating agent that can be sensitive to hydrolysis, especially at higher pH values.[4] For instance, bromoacetyl-CoA was found to have a half-life of 3.3 hours at pH 6.6 and 2.5 hours at pH 8.0 at 30°C.[4] Purification steps should ideally be performed under mildly acidic conditions (e.g., using 0.1% TFA in HPLC solvents) to minimize degradation.[8][9]

Q4: What are the most common methods for purifying bromoacetylated peptides?

The most widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][9] This method separates the target peptide from impurities based on hydrophobicity.[9] Other valuable techniques include Solid-Phase Extraction (SPE) for sample cleanup and concentration, and in some cases, affinity chromatography if a suitable tag is present.[10][11][12]

General Experimental Workflow

The overall process involves the synthesis and bromoacetylation of the peptide, followed by purification and analysis to ensure the final product's identity and purity.

G cluster_0 Phase 1: Synthesis & Modification cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Final Product Peptide_Synthesis Peptide Synthesis (e.g., SPPS) Bromoacetylation Bromoacetylation Reaction (e.g., N-succinimidyl bromoacetate) Peptide_Synthesis->Bromoacetylation Cleavage Cleavage from Resin & Deprotection Bromoacetylation->Cleavage Crude_Purification Crude Purification (Precipitation/SPE) Cleavage->Crude_Purification Crude Peptide HPLC RP-HPLC Purification Crude_Purification->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Identity_Check Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Identity_Check->Lyophilization Final_Product Pure Bromoacetylated Peptide Lyophilization->Final_Product G Start Low Purity after Initial Purification CheckMS Analyze by MS: Multiple masses or expected mass absent? Start->CheckMS CheckHPLC Analyze HPLC Profile: Broad peaks or poor resolution? Start->CheckHPLC MS_Yes Yes CheckMS->MS_Yes Multiple Masses MS_No No CheckMS->MS_No Correct Mass HPLC_Yes Yes CheckHPLC->HPLC_Yes Poor Resolution HPLC_No No CheckHPLC->HPLC_No Sharp, distinct peaks CheckReaction Problem is likely in Synthesis/Bromoacetylation. Review reaction conditions, check for side products. MS_Yes->CheckReaction CheckDegradation Product may be degrading. Check stability at purification pH. Use acidic conditions. MS_No->CheckDegradation OptimizeGradient Problem is likely in Separation. Optimize HPLC gradient (make it shallower). Try a different column (C8/Phenyl). HPLC_Yes->OptimizeGradient CheckCollection Separation is good. Review fraction collection strategy. Collect narrower fractions. HPLC_No->CheckCollection

References

Technical Support Center: Optimizing Bromoacetic Acid Concentration for Efficient Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing protein labeling with bromoacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during protein labeling experiments with this compound.

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH: The reaction efficiency is dependent on the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[1]Increase the pH of the reaction buffer to a range of 7.0-9.0, with an optimal starting point around 8.5.[1][2] Ensure the protein is stable at the selected pH.
Insufficient Reagent: The molar ratio of this compound to protein may be too low to achieve complete labeling.[1]Increase the molar excess of this compound. A 5 to 10-fold molar excess over the total thiol concentration is a good starting point.[1] For initial studies, molar coupling ratios of 10:1 to 40:1 (reagent:protein) are often recommended.[2]
Short Reaction Time: The incubation time may not be sufficient for the reaction to reach completion.[1]Increase the incubation time. Reaction times can vary from 20 minutes to 4 hours, with 2 hours being a reasonable starting point for initial experiments.[2]
Reduced Cysteines Unavailable: Cysteine residues may be oxidized or involved in disulfide bonds, making them unavailable for labeling.[2]Prior to labeling, reduce disulfide bonds by adding a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent before adding the this compound.[2][3]
Non-Specific Labeling Reaction with Other Residues: this compound can react with other amino acid residues such as histidine, methionine, and lysine, especially at higher pH values.[1][2]Optimize the reaction pH. If non-specific labeling is an issue, consider running the reaction at a more neutral pH.[2]
Excessive Reagent Concentration: A very high concentration of this compound increases the likelihood of reactions with less reactive sites.[1]Titrate the concentration of this compound to determine the lowest effective concentration that provides sufficient labeling of the target residue.
Prolonged Reaction Time: Extended incubation times can lead to an increase in side reactions.[2]Optimize the reaction time to the minimum required for complete cysteine alkylation.[1]
Protein Precipitation High Reagent Concentration: A large excess of this compound or the organic solvent used to dissolve it can cause the protein to precipitate.Add the this compound stock solution to the protein solution slowly while gently stirring. Reduce the final concentration of the organic solvent in the reaction mixture.[4]
Change in Protein Solubility: Covalent modification of amino acid residues can alter the protein's surface properties, leading to aggregation and precipitation.[4]Optimize buffer conditions such as pH and ionic strength. The addition of stabilizing excipients may also help maintain protein solubility.[4]
Buffer pH near pI: High molar incorporation of the label can alter the isoelectric point (pI) of the protein, causing precipitation if the buffer pH is close to the new pI.[2]Adjust the pH of the buffer to be further from the protein's new isoelectric point.
Inconsistent Results Reagent Instability: this compound solutions may not be stable over long periods.[2]Prepare fresh solutions of this compound immediately before each use.[2]
Variability in Protein Concentration: Inaccurate protein concentration measurements will affect the molar ratio of the reaction.[2]Accurately determine the protein concentration before each labeling experiment.
pH Inaccuracy: Inaccurate pH of the reaction buffer can lead to variability.Calibrate the pH meter before preparing buffers and prepare fresh buffers for each experiment.[1]
Loss of Protein Function Modification of Critical Residues: this compound may be labeling residues that are essential for the protein's activity.[2]If possible, use site-directed mutagenesis to protect reactive residues in or near the active site. Alternatively, consider a different labeling chemistry that targets other amino acids.[2]
High Degree of Labeling: Attaching too many label molecules can alter the protein's conformation and function.[2]Decrease the molar ratio of this compound to protein to reduce the degree of labeling.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for protein labeling?

A1: The optimal concentration depends on the protein concentration and the number of accessible cysteine residues. A good starting point is to use a molar excess of the labeling reagent to the protein.[2] Molar coupling ratios of 10:1 to 40:1 (reagent:protein) are often recommended for initial studies.[2] For complex protein mixtures, a higher ratio of up to 75:1 may be necessary.[2]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for alkylating cysteine residues with this compound is typically in the range of 7.5 to 8.5.[1] This is because the reactivity of the cysteine thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion, and the pKa of the cysteine thiol group is approximately 8.3.[1]

Q3: How long should the labeling reaction be incubated?

A3: Reaction times can vary from 20 minutes to 4 hours.[2] A 2-hour incubation at room temperature (18-25°C) is a reasonable starting point for initial experiments.[2] The reaction should be performed in the dark to prevent potential photodegradation of the this compound.[2]

Q4: Can this compound react with amino acids other than cysteine?

A4: Yes, while this compound is relatively specific for cysteine residues, side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions.[1] These include histidine, methionine, and to a lesser extent, lysine at pH values above 7.[1][2]

Q5: How can I stop the labeling reaction?

A5: The reaction can be stopped by adding a quenching reagent with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol, in excess.[1] These reagents will react with any remaining unreacted this compound.

Q6: How can I remove excess this compound after the reaction?

A6: Excess reagent can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Data Summary

The following table summarizes the recommended reaction conditions for protein labeling with this compound.

ParameterRecommended RangeOptimal Starting Point
Molar Excess (Reagent:Protein) 5- to 300-fold10:1 to 40:1[2]
pH 7.0 - 9.08.5[2]
Temperature Room Temperature (18-25°C)Room Temperature[2]
Incubation Time 20 minutes - 4 hours2 hours[2]
Protein Concentration 0.1 - 1.0 mg/mL1.0 mg/mL[2]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow. Optimization of molar excess, pH, and incubation time may be required for your specific protein.[2]

  • Buffer Exchange: Ensure your protein is in a suitable reaction buffer, such as 50 mM phosphate buffer at pH 8.0, free of primary amines or thiols. If necessary, perform a buffer exchange using dialysis or a desalting column.[2]

  • (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 5- to 10-fold molar excess of a reducing agent like DTT or TCEP. Incubate according to the manufacturer's recommendations. It is crucial to remove the reducing agent before proceeding with the labeling reaction.[2]

  • Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMF or DMSO).[2]

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to your protein solution. Incubate the reaction at room temperature for 2 hours in the dark.[2]

  • Quenching the Reaction: To stop the reaction, add a quenching reagent such as DTT or β-mercaptoethanol in excess.

  • Removal of Excess Reagent: Remove the excess this compound and quenching reagent by size-exclusion chromatography or dialysis.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Reaction Buffer_Exchange 1. Buffer Exchange Reduce_Disulfides 2. (Optional) Reduce Disulfide Bonds Buffer_Exchange->Reduce_Disulfides If needed Prepare_Reagent 3. Prepare Bromoacetic Acid Solution Reduce_Disulfides->Prepare_Reagent Labeling 4. Labeling Reaction Prepare_Reagent->Labeling Quench 5. Quench Reaction Labeling->Quench Purify 6. Remove Excess Reagent Quench->Purify

Caption: Experimental workflow for protein labeling.

sn2_reaction cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-S⁻ (Thiolate anion) Transition_State Transition State Protein_Cys->Transition_State Bromoacetic_Acid Br-CH₂-COOH (this compound) Bromoacetic_Acid->Transition_State Labeled_Protein Protein-Cys-S-CH₂-COOH (Carboxymethylated Protein) Transition_State->Labeled_Protein SN2 Reaction Leaving_Group Br⁻ (Bromide ion) Transition_State->Leaving_Group

Caption: SN2 reaction of this compound.

troubleshooting_tree Start Problem with Protein Labeling Low_Efficiency Low Labeling Efficiency? Start->Low_Efficiency Non_Specific Non-Specific Labeling? Precipitation Protein Precipitation? Low_Efficiency->Non_Specific No Increase_pH Increase pH (7.0-9.0) Low_Efficiency->Increase_pH Yes Non_Specific->Precipitation No Optimize_pH Optimize pH (consider neutral) Non_Specific->Optimize_pH Yes Optimize_Buffer Optimize Buffer Conditions (pH, ionic strength) Precipitation->Optimize_Buffer Yes Increase_Reagent Increase Molar Excess of this compound Increase_pH->Increase_Reagent Increase_Time Increase Incubation Time Increase_Reagent->Increase_Time Reduce_Disulfides Reduce Disulfide Bonds (and remove reducing agent) Increase_Time->Reduce_Disulfides Titrate_Reagent Titrate this compound Concentration Optimize_pH->Titrate_Reagent Optimize_Time Optimize Incubation Time Titrate_Reagent->Optimize_Time Slow_Addition Slowly Add Reagent Optimize_Buffer->Slow_Addition

Caption: Troubleshooting decision tree.

References

troubleshooting incomplete cysteine alkylation with bromoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cysteine alkylation using bromoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cysteine alkylation with this compound?

A1: Cysteine alkylation with this compound proceeds via an SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the bromine atom. This results in the formation of a stable thioether bond, creating a carboxymethyl-cysteine residue, and the displacement of the bromide ion. Consistent modification of cysteine residues is crucial as it simplifies mass spectra, which aids in the accurate identification and quantification of cysteine-containing peptides.[1]

Q2: What are the optimal pH and temperature conditions for the alkylation reaction?

A2: The efficiency of the alkylation reaction is highly dependent on both pH and temperature.

  • pH: The optimal pH range for cysteine alkylation is typically between 7.5 and 8.5.[1][2] In this range, the thiol group of cysteine is deprotonated to a more nucleophilic thiolate anion, which enhances its reactivity towards this compound.[1]

  • Temperature: The reaction is commonly performed at room temperature or slightly elevated temperatures.[1] While higher temperatures can increase the reaction rate, they can also promote off-target side reactions.[1]

Q3: How should this compound be stored and handled?

A3: this compound is a toxic, corrosive, and light-sensitive crystalline solid.[1][3][4] It should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[1] For long-term storage, it should be kept in a cool, dry, and dark place in a tightly sealed container.[1][5] It is highly recommended to prepare this compound solutions fresh before each use to prevent degradation.[1][5]

Q4: What are the potential side reactions associated with this compound alkylation?

A4: While this compound is relatively specific for cysteine residues, side reactions can occur with other nucleophilic amino acid residues, especially at high concentrations of the alkylating agent, elevated temperatures, or prolonged reaction times.[1] These off-target modifications can occur at methionine, lysine, histidine, and the N-terminus of peptides.[1][6][7]

Troubleshooting Guide: Incomplete Cysteine Alkylation

Incomplete alkylation is a common issue that can lead to variability in experimental results. If you observe a mixture of alkylated and non-alkylated cysteine-containing peptides, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 to facilitate the deprotonation of the cysteine thiol group.[1][2]
Insufficient Reagent Concentration Increase the concentration of this compound. A molar excess of the alkylating agent relative to the total cysteine concentration is typically required.[1]
Short Reaction Time Extend the incubation time. Alkylation reactions are typically run for 30-60 minutes to ensure the reaction proceeds to completion.[1]
Incomplete Reduction of Disulfide Bonds Prior to alkylation, ensure the complete reduction of disulfide bonds by increasing the concentration of the reducing agent (e.g., DTT or TCEP) or extending the incubation time.[1]
Steric Hindrance Some cysteine residues may be sterically hindered and less accessible.[1] Ensure adequate protein denaturation to expose these residues. In some cases, using a cocktail of different haloacetamides may improve efficiency at sterically hindered sites.[1][8]
Reagent Degradation Prepare this compound solutions fresh before use, as the reagent can degrade over time, especially when exposed to light.[1][5]

Experimental Protocols

Standard In-Solution Protein Reduction and Alkylation

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0).

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add freshly prepared this compound to a final concentration of 20-30 mM (a 2-3 fold molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in the dark.[1]

  • Quenching: Quench the reaction by adding a small amount of DTT or another thiol-containing reagent to consume the excess this compound.[1]

  • Sample Cleanup: Proceed with buffer exchange or dialysis to remove urea/guanidine, reducing agents, and alkylating agents before enzymatic digestion.

Visualizations

sn2_mechanism Cysteine Alkylation Reaction Mechanism cluster_reactants Reactants cluster_products Products Cys Cys-SH AlkylatedCys Cys-S-CH2-COOH Cys->AlkylatedCys SN2 Attack BAA Br-CH2-COOH Br HBr BAA->Br Leaving Group

Caption: SN2 reaction mechanism for cysteine alkylation.

troubleshooting_workflow Troubleshooting Incomplete Alkylation start Incomplete Alkylation Observed check_ph Is pH 7.5-8.5? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Sufficient this compound? check_ph->check_reagent Yes adjust_ph->check_ph increase_reagent Increase Concentration check_reagent->increase_reagent No check_time Sufficient Reaction Time? check_reagent->check_time Yes increase_reagent->check_reagent increase_time Increase Time (30-60 min) check_time->increase_time No check_reduction Complete Disulfide Reduction? check_time->check_reduction Yes increase_time->check_time optimize_reduction Optimize Reduction Step check_reduction->optimize_reduction No check_reagent_prep This compound Freshly Prepared? check_reduction->check_reagent_prep Yes optimize_reduction->check_reduction prepare_fresh Prepare Fresh Reagent check_reagent_prep->prepare_fresh No success Alkylation Complete check_reagent_prep->success Yes prepare_fresh->check_reagent_prep

Caption: A logical workflow to diagnose incomplete alkylation.

experimental_workflow General Proteomics Sample Preparation Workflow solubilization Protein Solubilization (8M Urea / 6M GdnHCl) reduction Reduction (e.g., 10mM DTT) solubilization->reduction alkylation Alkylation (20-30mM this compound) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching cleanup Sample Cleanup (Dialysis / Buffer Exchange) quenching->cleanup digestion Enzymatic Digestion (e.g., Trypsin) cleanup->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: Key steps in a typical bottom-up proteomics workflow.

References

Technical Support Center: Managing Protein Alkylation with Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the alkylation of proteins with bromoacetic acid. Find troubleshooting advice for common issues like over-alkylation and access frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: Over-Alkylation and Side Reactions

Over-alkylation and non-specific modifications are common challenges when using this compound. This guide provides solutions to frequently encountered problems.

Problem Potential Cause Recommended Solution
Observation of non-specific alkylation on residues other than cysteine (e.g., methionine, lysine, histidine). High Reagent Concentration: An excessive molar ratio of this compound to cysteine increases the likelihood of reactions with less nucleophilic residues.[1][2]Optimize the this compound concentration. Start with a 5- to 10-fold molar excess over the total thiol concentration and titrate to find the lowest effective concentration.[2]
High pH: A pH above 8.5 increases the nucleophilicity of other amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, leading to off-target reactions.[2][3]Maintain the reaction pH within the optimal range of 7.5-8.5. Use a buffer with sufficient capacity to keep the pH stable throughout the reaction.[2]
Prolonged Reaction Time: Extended incubation allows for slower, non-specific reactions to occur.[1][2]Optimize the reaction time. Typical incubations are 30-60 minutes at room temperature. Determine the minimum time required for complete cysteine alkylation.[2]
High Temperature: Elevated temperatures can increase the rate of side reactions.[1][3]Perform the alkylation at room temperature. Avoid temperatures above 37°C unless necessary for specific experimental reasons.[2]
Incomplete alkylation of cysteine residues. Insufficient Reagent Concentration: The molar ratio of this compound to cysteine is too low.[1]Increase the molar excess of this compound. A 5- to 10-fold molar excess over the total thiol concentration is a common starting point.[2]
Low pH: At acidic pH, the cysteine thiol group is protonated (-SH), which significantly reduces its nucleophilicity and slows the reaction rate.[2]Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the thiol group to the more reactive thiolate anion (S-).[2]
Short Reaction Time: The reaction has not been allowed to proceed to completion.[1]Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature.[2]
Degraded Reagent: this compound solutions can degrade over time, especially when exposed to light.[1]Prepare this compound solutions fresh before each use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protein alkylation by this compound?

A1: this compound alkylates proteins through a bimolecular nucleophilic substitution (SN2) reaction. The primary target is the thiol group (-SH) of cysteine residues. At a slightly alkaline pH (7.5-8.5), the thiol group deprotonates to a more nucleophilic thiolate anion (S-), which attacks the α-carbon of this compound, displacing the bromide ion and forming a stable carboxymethyl-cysteine thioether bond.[2][4]

Q2: Why is cysteine alkylation a critical step in proteomics?

A2: Cysteine alkylation is essential for several reasons in mass spectrometry-based proteomics. It prevents the re-formation of disulfide bonds after their reduction, ensuring proteins remain in a linearized state for effective enzymatic digestion.[1][3] This consistent modification of cysteine residues simplifies the resulting mass spectra, which aids in the accurate identification and quantification of cysteine-containing peptides.[1]

Q3: What are the optimal conditions for cysteine alkylation with this compound?

A3: The optimal conditions for cysteine alkylation involve a balance of several factors to maximize specificity and efficiency:

  • pH: 7.5-8.5[2][3]

  • Temperature: Room temperature to 37°C[3]

  • Reaction Time: 30-60 minutes in the dark[1][2]

  • Reagent Concentration: 5- to 10-fold molar excess over total thiols[2]

Q4: Can this compound react with other amino acid residues?

A4: Yes, under non-optimal conditions, this compound can react with other nucleophilic amino acid side chains. These off-target modifications can occur with lysine, histidine, methionine, aspartic acid, glutamic acid, and tyrosine, as well as the N-terminus of peptides.[1][5][6]

Q5: How can I quench the alkylation reaction?

A5: To stop the alkylation reaction and prevent further modification, you can add a quenching agent that contains a free thiol group. Dithiothreitol (DTT) or L-cysteine are commonly used to consume any excess this compound.[1][4]

Experimental Protocols

In-Solution Protein Alkylation

This protocol describes the reduction and alkylation of proteins in a solution, which is a common sample preparation step for mass spectrometry.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 1 M Dithiothreitol - DTT)

  • Alkylation agent (e.g., 500 mM this compound, freshly prepared)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL. This step is crucial for exposing the cysteine residues.[2]

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.[1][2]

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-60 minutes.[1][4]

  • Quenching: Add a quenching solution, such as DTT, to a final concentration that is in molar excess of the this compound used. Incubate for 15 minutes at room temperature.[1]

  • Sample Cleanup: Proceed with buffer exchange, dialysis, or protein precipitation to remove the denaturant, reducing agent, and alkylating agent before enzymatic digestion.

In-Gel Protein Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

Materials:

  • Protein band(s) excised from a stained polyacrylamide gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Wash solutions (100 mM ammonium bicarbonate and 100% acetonitrile)

Procedure:

  • Destaining: Cut the excised protein band into small pieces (approximately 1 mm³). Destain the gel pieces with the destaining solution until the stain is removed.[4]

  • Reduction: Dehydrate the gel pieces with acetonitrile and then rehydrate them in the reduction solution. Incubate at 56°C for 1 hour.[4]

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.[4]

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.[4]

  • Digestion: The gel pieces are now ready for in-gel enzymatic digestion.

Visualizations

cluster_alkylation Alkylation Reaction Protein_Cys_SH Protein with Cysteine (R-SH) Alkylated_Protein Carboxymethylated Protein (R-S-CH2COOH) Protein_Cys_SH->Alkylated_Protein SN2 Reaction Bromoacetic_Acid This compound (BrCH2COOH) Bromoacetic_Acid->Alkylated_Protein

Caption: The SN2 reaction mechanism of cysteine alkylation by this compound.

Start Start: Over-alkylation Detected Check_Concentration Is this compound Concentration Excessive? Start->Check_Concentration Reduce_Concentration Reduce Molar Excess Check_Concentration->Reduce_Concentration Yes Check_pH Is pH > 8.5? Check_Concentration->Check_pH No Reduce_Concentration->Check_pH Adjust_pH Adjust pH to 7.5-8.5 Check_pH->Adjust_pH Yes Check_Time Is Reaction Time Too Long? Check_pH->Check_Time No Adjust_pH->Check_Time Shorten_Time Optimize Incubation Time Check_Time->Shorten_Time Yes Check_Temp Is Temperature Too High? Check_Time->Check_Temp No Shorten_Time->Check_Temp Lower_Temp Perform at Room Temp Check_Temp->Lower_Temp Yes Re-evaluate Re-evaluate Alkylation Check_Temp->Re-evaluate No Lower_Temp->Re-evaluate

Caption: A troubleshooting workflow for diagnosing and resolving over-alkylation.

Start Protein Sample Preparation Denaturation Denature Protein (e.g., 8M Urea) Start->Denaturation Reduction Reduce Disulfide Bonds (e.g., DTT) Denaturation->Reduction Alkylation Alkylate with This compound Reduction->Alkylation Quench Quench Reaction (e.g., excess DTT) Alkylation->Quench Cleanup Sample Cleanup (e.g., Dialysis) Quench->Cleanup Digestion Enzymatic Digestion (e.g., Trypsin) Cleanup->Digestion Analysis Mass Spectrometry Analysis Digestion->Analysis

Caption: A standard experimental workflow for in-solution protein alkylation.

References

impact of pH on bromoacetic acid alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of pH on the efficiency of bromoacetic acid alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the alkylation of cysteine residues with this compound, and why is pH so critical?

A1: The optimal pH for alkylating cysteine residues with this compound is typically between 7.5 and 8.5.[1][2] The efficiency of the alkylation reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, is highly dependent on the protonation state of the cysteine's thiol group (-SH).[2][3] The pKa of a cysteine thiol group is approximately 8.3.[1] At a pH at or slightly above the pKa, the thiol group is deprotonated to form the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the reaction rate.[1][4] Precise pH control is therefore essential for an efficient and successful alkylation.[2][5]

Q2: What is the consequence of performing the alkylation reaction at a pH that is too low?

A2: At acidic pH values (below 7.0), the cysteine thiol group remains largely in its protonated (-SH) form.[1] This protonated state is significantly less nucleophilic than the thiolate anion, which drastically reduces the rate of the alkylation reaction.[1] This can lead to incomplete alkylation, where a mix of modified and unmodified cysteine residues are present, causing variability in downstream analyses like mass spectrometry.[2]

Q3: What are the risks and potential side reactions associated with a pH that is too high?

Q4: How does pH influence the alkylation of other nucleophiles, such as amines?

A4: Similar to thiols, the nucleophilicity of primary and secondary amines is pH-dependent. The free amine (R-NH₂) is the nucleophile, not its protonated ammonium form (R-NH₃⁺). Therefore, the alkylation of amines with this compound is generally more efficient at a pH above the pKa of the target amino group. However, reactions with primary amines can be complex, as they may undergo multiple alkylations.[6]

Troubleshooting Guides

Problem: Low Alkylation Efficiency or Incomplete Reaction
Potential Cause Recommended Solution
Incorrect pH The reaction buffer pH is too low (e.g., < 7.5), preventing the formation of the reactive thiolate anion. Verify the pH of the reaction buffer and adjust it to the optimal range of 7.5-8.5.[1][4]
Insufficient Reagent The molar concentration of this compound is too low relative to the total thiol concentration. Increase the molar excess of this compound to drive the reaction to completion.[2]
Short Reaction Time The incubation time is not sufficient for the reaction to proceed to completion. Extend the incubation time, typically to 30-60 minutes at room temperature.[2]
Degraded Reagent This compound solutions can degrade over time, especially when exposed to light. Always prepare this compound solutions fresh before use.[2]
Low Temperature Reaction kinetics are slower at lower temperatures. Perform the reaction at room temperature or 37°C.[1][5]
Problem: Observation of Non-Specific Side Reactions
Potential Cause Recommended Solution
pH is too high pH values above 9.0 increase the nucleophilicity and reactivity of other amino acid side chains (e.g., lysine, histidine).[1] Lower the pH to the recommended range of 7.5-8.5 to maintain specificity for cysteine residues.[1]
Excessive Reagent An excessively high concentration of this compound increases the likelihood of reactions with less reactive sites.[2] Titrate the concentration to find the lowest effective amount that still ensures complete cysteine alkylation.[1]
Prolonged Reaction Time Excessively long incubation times can promote the slow modification of other residues. Optimize the reaction time to be sufficient for cysteine alkylation without encouraging side reactions.[1][2]
High Temperature Elevated temperatures can increase the rate of side reactions.[2] Perform the alkylation at room temperature unless a higher temperature is necessary and has been optimized.[2][5]

Quantitative Data Summary

The rate of this compound alkylation is directly influenced by the concentration of the reactive nucleophile, which is governed by the pH. The table below summarizes the relationship between pH, the state of the cysteine thiol, and the expected reaction outcomes.

pH Range Primary Cysteine State Relative Alkylation Rate Risk of Side Reactions Recommendation
< 7.0Protonated Thiol (-SH)Very LowMinimalNot recommended; leads to incomplete reaction.[1]
7.5 - 8.5Deprotonated Thiolate (-S⁻)High / OptimalLowRecommended range for optimal efficiency and specificity. [1][2]
> 9.0Deprotonated Thiolate (-S⁻)HighHighNot recommended; increases non-specific modification of lysine, histidine, etc.[1][4]

Experimental Protocols

Standard In-Solution Protein Alkylation Protocol for Mass Spectrometry

This protocol provides a general workflow for the reduction and alkylation of proteins prior to enzymatic digestion.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0).[2]

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.[2]

  • Alkylation: Add freshly prepared this compound to a final concentration of 20-30 mM. Incubate for 30-60 minutes at room temperature in the dark, as haloacetyl reagents can be light-sensitive.[2][3]

  • Quenching: Stop the alkylation reaction by adding a thiol-containing reagent, such as DTT, to consume the excess this compound.[2]

  • Sample Cleanup: Proceed with buffer exchange, dialysis, or protein precipitation to remove denaturants, reducing agents, and excess alkylating agent before enzymatic digestion (e.g., with trypsin).[3]

Visualizations

Caption: SN2 reaction mechanism for cysteine alkylation.

experimental_workflow cluster_prep Sample Preparation cluster_proc Downstream Processing Solubilization 1. Protein Solubilization (e.g., 8M Urea, pH 8.0) Reduction 2. Reduction (e.g., 10mM DTT, 37°C) Solubilization->Reduction Alkylation 3. Alkylation (20-30mM this compound, RT, dark) Reduction->Alkylation Quench 4. Quench Reaction (Add excess DTT) Alkylation->Quench Cleanup 5. Sample Cleanup (Buffer Exchange / Dialysis) Quench->Cleanup Digestion 6. Enzymatic Digestion (e.g., Trypsin) Cleanup->Digestion Analysis 7. LC-MS/MS Analysis Digestion->Analysis

Caption: General experimental workflow for protein alkylation.

troubleshooting_guide Start Start Troubleshooting Problem What is the primary issue? Start->Problem Incomplete Incomplete Alkylation Problem->Incomplete Low Yield Side_Rxns Non-Specific Side Reactions Problem->Side_Rxns Extra Peaks / Mass Shifts Check_pH_Low Is pH in 7.5-8.5 range? Incomplete->Check_pH_Low Fix_pH Action: Adjust buffer pH Check_pH_Low->Fix_pH No Check_Reagent Is reagent in molar excess? Check_pH_Low->Check_Reagent Yes Fix_pH->Check_Reagent Fix_Reagent Action: Increase reagent conc. Check_Reagent->Fix_Reagent No Check_Time Was reaction time sufficient? Check_Reagent->Check_Time Yes Fix_Reagent->Check_Time Fix_Time Action: Increase incubation time Check_Time->Fix_Time No Check_pH_High Is pH > 8.5? Side_Rxns->Check_pH_High Fix_pH_High Action: Lower pH to 7.5-8.5 Check_pH_High->Fix_pH_High Yes Check_Reagent_High Is reagent conc. too high? Check_pH_High->Check_Reagent_High No Fix_pH_High->Check_Reagent_High Fix_Reagent_High Action: Optimize/reduce conc. Check_Reagent_High->Fix_Reagent_High Yes

References

Technical Support Center: Managing Unreacted Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unreacted bromoacetic acid from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common methods involve quenching the reaction with a nucleophilic or basic solution, followed by an extractive workup. Commonly used quenching agents include aqueous solutions of sodium bicarbonate, sodium hydroxide, sodium metabisulfite, and primary or secondary amines like diethylamine.[1][2] The choice of method depends on the stability of your product to the reaction conditions.

Q2: How do I choose the right quenching agent for my experiment?

A2: The selection of a quenching agent is critical and depends on several factors, including the pH stability of your desired product, the solvent system, and the scale of your reaction. For acid-sensitive compounds, a mild base like sodium bicarbonate is often preferred. If your product is base-sensitive, quenching with cold water or a saturated ammonium chloride solution can be an alternative.[3] For compounds sensitive to aqueous conditions, a solid-supported amine scavenger can be employed.

Q3: I've performed an aqueous wash, but I suspect there is still this compound in my sample. What should I do?

A3: If you suspect residual this compound contamination after an initial workup, you can perform multiple washes with a fresh portion of the aqueous quenching solution.[3] Checking the pH of the aqueous layer after a basic wash can help confirm that the acid has been neutralized and extracted. A final wash with brine (saturated aqueous sodium chloride) can help remove residual water and some water-soluble impurities from the organic phase.[2] If contamination persists, chromatographic purification may be necessary.

Q4: Can I use a non-aqueous method to remove this compound?

A4: Yes, for reactions where the introduction of water is detrimental, solid-supported scavenger resins, such as those with amine functionalities, can be used. These resins react with the excess this compound, and can then be removed by simple filtration.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Extraction

Symptoms:

  • Formation of a cloudy or milky layer between the organic and aqueous phases that does not separate cleanly.[1][4]

Possible Causes:

  • High concentration of surfactant-like molecules.

  • Vigorous shaking of the separatory funnel.

  • Use of chlorinated organic solvents.[4]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a period to see if the emulsion breaks on its own.[4]

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[1][5]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool may help to break up the emulsion.[1][5]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and promote separation.[5]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5]

Issue 2: Product is Sensitive to Basic Conditions

Symptoms:

  • Degradation or low yield of the desired product after using a basic quenching agent like sodium hydroxide or sodium bicarbonate.

Possible Causes:

  • The presence of base-labile functional groups in the product molecule (e.g., esters, some protecting groups).

Solutions:

  • Use a Milder Base: Opt for a weaker base like sodium bicarbonate over a strong base like sodium hydroxide.[6]

  • Cold Water Quench: Quench the reaction with cold water or a saturated aqueous solution of ammonium chloride. This will hydrolyze the this compound without subjecting the product to harsh basic conditions. Be aware that multiple water washes may be required to completely remove the this compound.[3]

  • Controlled pH: If a basic wash is necessary, carefully monitor and control the pH of the aqueous layer, keeping it as close to neutral as possible while still being effective for extraction.[7][8][9]

  • Sodium Metabisulfite: For products that are stable to mild reducing conditions, sodium metabisulfite can be an effective quenching agent that avoids basic pH.[2]

Data Presentation

The following table provides a qualitative comparison of common methods for removing unreacted this compound. While precise quantitative efficiency can vary based on specific reaction conditions, this table offers a general guide for method selection.

Removal MethodReagentGeneral EfficiencyKey Considerations
Aqueous Basic Wash Saturated Sodium Bicarbonate (NaHCO₃) SolutionHighGenerates CO₂ gas, requiring careful venting.[6] Suitable for most applications, but may not be sufficient for highly acid-sensitive products.
Alkaline Hydrolysis 1M Sodium Hydroxide (NaOH) SolutionVery HighConverts this compound to the less toxic glycolic acid.[2] Not suitable for base-sensitive products.
Reductive Quenching Saturated Sodium Metabisulfite (Na₂S₂O₅) SolutionHighEffective at neutralizing the electrophilic bromine.[2] Product must be stable to mild reducing conditions.
Nucleophilic Scavenging DiethylamineVery HighForms a water-soluble amide adduct that is easily removed during aqueous workup.[2] The amine itself and the adduct must be removed by subsequent acidic washes.

Experimental Protocols

Protocol 1: Removal of this compound using Aqueous Sodium Bicarbonate

Objective: To neutralize and extract unreacted this compound into an aqueous layer.

Materials:

  • Reaction mixture containing the product and unreacted this compound in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separatory funnel.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Carefully add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer. Caution: This will generate carbon dioxide gas. Swirl the funnel gently without the stopper to allow for initial degassing.

  • Stopper the separatory funnel, invert it, and immediately open the stopcock to vent the pressure.

  • Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution (steps 2-6) one or two more times.

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate it using a rotary evaporator to obtain the crude product.

Protocol 2: Quenching and Removal of this compound with Sodium Metabisulfite

Objective: To quench the electrophilic bromine of unreacted this compound and facilitate its removal.

Materials:

  • Reaction mixture.

  • Saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Brine.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel, beakers, and standard laboratory glassware.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium metabisulfite (1.5 - 2.0 equivalents relative to the excess this compound) to the stirring reaction mixture.[2]

  • Continue stirring at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 15 minutes.[2]

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent and water.

  • Separate the layers and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

Mandatory Visualizations

experimental_workflow cluster_start Reaction Completion cluster_quenching Quenching/Neutralization cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation start Reaction Mixture (Product + Unreacted this compound) quench Add Quenching Agent (e.g., NaHCO₃, NaOH, Na₂S₂O₅, or Diethylamine) start->quench extract Perform Aqueous Wash(es) quench->extract separate Separate Organic and Aqueous Layers extract->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate end Crude Product concentrate->end

Caption: General workflow for the removal of unreacted this compound.

troubleshooting_logic cluster_emulsion Emulsion Formation cluster_sensitivity Product Sensitivity cluster_contamination Persistent Contamination start Problem Encountered emulsion Emulsion Forms During Extraction Wait Add Brine Gentle Swirling Filter start->emulsion Poor Layer Separation sensitivity Product is Base-Sensitive Use Milder Base (NaHCO₃) Quench with Cold Water/NH₄Cl Control pH start->sensitivity Low Product Yield/Degradation contamination This compound Still Present Repeat Aqueous Washes Check pH of Aqueous Layer Brine Wash start->contamination Impure Product

Caption: Troubleshooting guide for common issues in this compound removal.

References

Technical Support Center: Stability of Bromoacetylated Peptides for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the long-term storage and stability of bromoacetylated peptides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for bromoacetylated peptides during long-term storage?

A1: The primary degradation pathway for bromoacetylated peptides, especially in the presence of moisture, is the hydrolysis of the bromoacetyl group to a hydroxyacetyl group. This reaction is accelerated at neutral to alkaline pH. Other potential degradation pathways common to all peptides include oxidation (particularly of methionine, cysteine, and tryptophan residues), deamidation (of asparagine and glutamine), and cleavage of the peptide backbone.[1][2]

Q2: What are the optimal storage conditions for long-term stability of lyophilized bromoacetylated peptides?

A2: For long-term stability, lyophilized (freeze-dried) bromoacetylated peptides should be stored at -80°C.[3] Storage at -20°C is also acceptable for shorter to medium-term storage.[3] It is crucial to store the peptide in a tightly sealed container with a desiccant to minimize exposure to moisture and light.[4][5]

Q3: How should I store bromoacetylated peptides in solution?

A3: Storing peptides in solution for long periods is generally not recommended due to lower stability compared to the lyophilized form.[4] If short-term storage in solution is necessary, dissolve the peptide in a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Aqueous buffers are not ideal for long-term storage due to the risk of hydrolysis of the bromoacetyl group. If an aqueous buffer must be used, it should be sterile and acidic (pH 5-6) to slow down hydrolysis.[4]

Q4: Can I store bromoacetylated peptides in a frost-free freezer?

A4: It is not recommended to store bromoacetylated peptides in a frost-free freezer. The temperature fluctuations during the defrost cycles can lead to degradation of the peptide.[6][7]

Q5: Which amino acid residues in my peptide sequence might affect the stability of the bromoacetyl group?

A5: While the bromoacetyl group is primarily reactive towards sulfhydryl groups (cysteine), other nucleophilic side chains such as the epsilon-amino group of lysine, the imidazole group of histidine, or the N-terminal amino group can potentially react with the bromoacetyl group, especially at a pH above neutral. This is more of a concern during conjugation reactions rather than storage in a dry state, but it is a factor to consider if the peptide is not stored under optimal conditions.

Troubleshooting Guides

Issue 1: Loss of Reactivity of Bromoacetylated Peptide with Cysteine Residues

Symptom: Your bromoacetylated peptide shows little to no conjugation with a cysteine-containing molecule after long-term storage.

Possible Cause Troubleshooting Steps
Hydrolysis of the bromoacetyl group 1. Confirm Degradation: Analyze the peptide by mass spectrometry to check for a mass increase of 16 Da (loss of Br and addition of OH). 2. Optimize Storage: Ensure the peptide was stored as a lyophilized powder at -80°C in a desiccated environment. For solutions, use anhydrous DMSO and store at -80°C. 3. Use Fresh Peptide: If significant hydrolysis has occurred, it is best to use a freshly prepared or newly purchased batch of the bromoacetylated peptide.
Oxidation of the Peptide 1. Check for Oxidation: Analyze the peptide by mass spectrometry for mass increases corresponding to oxidation (e.g., +16 Da for Met or Trp). 2. Improve Storage Atmosphere: For peptides containing oxidation-prone residues, purge the storage vial with an inert gas like argon or nitrogen before sealing.[8]
Incorrect Buffer Conditions during Conjugation 1. Verify pH: Ensure the conjugation buffer is at a pH of 7.5-8.5 for efficient reaction with the thiolate anion of cysteine.[9] 2. Avoid Nucleophilic Buffers: Do not use buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with the cysteine for reaction with the bromoacetyl group. Use buffers like PBS, HEPES, or borate.[9]
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Storage

Symptom: HPLC analysis of your stored bromoacetylated peptide shows multiple new peaks that were not present initially.

Possible Cause Troubleshooting Steps
Peptide Aggregation 1. Solubility Test: Attempt to dissolve the peptide in different solvents. Aggregated peptides often have poor solubility. 2. Modify Dissolution Protocol: Dissolve the peptide in a small amount of organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer.
Peptide Degradation 1. Characterize Peaks: Use LC-MS to identify the masses of the species corresponding to the new peaks. This can help identify degradation products such as hydrolyzed, oxidized, or fragmented peptides. 2. Review Storage Conditions: Ensure that the peptide was stored under optimal conditions (lyophilized, -80°C, desiccated, protected from light).
Contamination 1. Use Sterile Technique: When preparing solutions, use sterile buffers and handle the peptide in a clean environment to prevent microbial contamination.[5] 2. Filter Sterilize: If storing in solution is unavoidable, consider filtering through a 0.2 µm filter.[5]

Quantitative Data Summary

The following table provides illustrative data on the expected stability of a typical bromoacetylated peptide under various storage conditions. Please note that actual stability is highly dependent on the specific peptide sequence.

Storage ConditionFormDurationExpected Purity (%)Primary Degradation Products
-80°C Lyophilized 12 months >95% Minimal degradation
-20°CLyophilized12 months85-95%Hydrolysis, Oxidation
4°CLyophilized12 months<70%Hydrolysis, Oxidation, Deamidation
-80°CAnhydrous DMSO6 months~90%Some hydrolysis if moisture is present
-20°CAnhydrous DMSO6 months70-85%Hydrolysis, Oxidation
-20°CAqueous Buffer (pH 5.5)1 month<60%Significant Hydrolysis

Experimental Protocols

Protocol 1: Assessment of Bromoacetylated Peptide Stability by RP-HPLC

This protocol outlines a general method for assessing the stability of a bromoacetylated peptide over time.

1. Materials:

  • Lyophilized bromoacetylated peptide

  • Anhydrous DMSO

  • Storage vials (amber glass or polypropylene)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (optional, for peak identification)

2. Procedure:

  • Time-Zero Sample Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.

    • Prepare a stock solution of the peptide in anhydrous DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution with Mobile Phase A to a suitable concentration for HPLC analysis.

  • Stability Study Setup:

    • Aliquot the remaining stock solution into several vials for each storage condition to be tested (e.g., -20°C and -80°C).

    • If testing stability in lyophilized form, aliquot the solid peptide into separate vials.

  • HPLC Analysis:

    • Inject the time-zero sample onto the HPLC system.

    • Run a suitable gradient to separate the intact peptide from potential degradation products (e.g., 5-95% Mobile Phase B over 30 minutes).

    • Record the chromatogram and integrate the peak area of the intact peptide.

  • Subsequent Time Points:

    • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a sample from each storage condition.

    • If the sample is a solution, thaw it quickly, dilute as in step 1.3, and inject.

    • If the sample is lyophilized, bring it to room temperature, dissolve in DMSO, dilute, and inject.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point relative to the peak area at time zero.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow Workflow for Assessing Bromoacetylated Peptide Stability cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (t=0, 1, 3, 6, 12 months) start Lyophilized Bromoacetylated Peptide dissolve Dissolve in Anhydrous DMSO (Stock) start->dissolve aliquot Aliquot for Different Storage Conditions dissolve->aliquot storage_minus_80 -80°C aliquot->storage_minus_80 storage_minus_20 -20°C aliquot->storage_minus_20 storage_4 4°C (for comparison) aliquot->storage_4 sample Retrieve Sample Aliquot storage_minus_80->sample storage_minus_20->sample storage_4->sample hplc RP-HPLC Analysis sample->hplc ms LC-MS for Peak Identification hplc->ms data Calculate % Remaining Peptide hplc->data

Caption: General workflow for assessing the stability of bromoacetylated peptides.

Troubleshooting_Tree Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_peptide Analyze Stored Peptide by LC-MS start->check_peptide mass_ok Intact Mass Correct? check_peptide->mass_ok hydrolyzed Mass +16 Da (Hydrolyzed) mass_ok->hydrolyzed No check_buffer Check Reaction Buffer mass_ok->check_buffer Yes new_peptide Action: Use Fresh Peptide Optimize Storage (-80°C, desiccated) hydrolyzed->new_peptide buffer_ok Buffer pH 7.5-8.5 & Non-nucleophilic? check_buffer->buffer_ok wrong_buffer Action: Adjust pH Use PBS, HEPES, or Borate Buffer buffer_ok->wrong_buffer No other_issues Investigate Other Factors: - Cysteine Oxidation - Stoichiometry buffer_ok->other_issues Yes

Caption: Decision tree for troubleshooting low conjugation yield.

Degradation_Pathways Reaction and Degradation Pathways of Bromoacetylated Peptide cluster_desired Desired Reaction cluster_degradation Primary Degradation start Bromoacetylated Peptide (R-CO-CH2-Br) cysteine Cysteine Residue (Peptide-SH) start->cysteine water Water (H2O) start->water conjugate Stable Thioether Bond (R-CO-CH2-S-Peptide) cysteine->conjugate pH 7.5-8.5 hydrolyzed Hydroxyacetylated Peptide (R-CO-CH2-OH) water->hydrolyzed Hydrolysis (esp. neutral/alkaline pH)

Caption: Key reaction and degradation pathways for bromoacetylated peptides.

References

common pitfalls to avoid when using bromoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common pitfalls and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound to prevent issues before they arise.

Q1: What are the primary hazards associated with this compound? A: this compound is a highly hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is corrosive and can cause severe skin and eye burns.[1][3][4] Additionally, it is a lachrymator (a substance that causes tearing) and is very toxic to aquatic life.[2] Due to these hazards, it must be handled with extreme caution in a controlled laboratory environment.

Q2: What are the proper storage conditions for this compound? A: To ensure its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is crucial to protect it from light, moisture, and air, as it is hygroscopic (absorbs moisture from the air) and light-sensitive.[6][7][8]

Q3: What personal protective equipment (PPE) is required when working with this compound? A: A comprehensive set of PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[5]

  • Skin Protection: Acid-resistant gloves and appropriate protective clothing to prevent any skin exposure.[3][5]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[5]

Q4: What substances are incompatible with this compound? A: this compound should not be stored or mixed with strong oxidizing agents, strong bases, acids, and metals.[5][7][9] Reactions with these substances can be vigorous and potentially hazardous.[9]

Q5: My aqueous solution of this compound is not performing as expected. What could be the cause? A: The most likely cause is the degradation of the this compound. In aqueous solutions, it undergoes hydrolysis to form glycolic acid and hydrobromic acid.[6][9] This degradation is significantly accelerated by high pH (basic conditions), elevated temperatures, and exposure to light.[6] It is always best practice to use freshly prepared aqueous solutions to ensure reagent integrity and experimental reproducibility.[6]

Q6: How should I dispose of this compound waste? A: this compound and any materials contaminated with it must be treated as hazardous waste.[10] It should be collected in a designated, sealed, and clearly labeled container for disposal by a licensed professional waste management service.[2][10] It must not be poured down the drain.[10] On-site neutralization is generally not recommended as a disposal method because its high toxicity is a separate hazard from its corrosivity.[10]

Troubleshooting Guides

This section provides step-by-step guidance for specific issues encountered during experiments involving this compound, particularly in its common application as an alkylating agent in proteomics.

Issue 1: Incomplete or No Alkylation of Cysteine Residues

Symptoms: Mass spectrometry data shows a mix of alkylated and non-alkylated cysteine-containing peptides, or no alkylation at all.

Potential Cause Troubleshooting Step
Degraded this compound Prepare a fresh aqueous solution of this compound immediately before use. The reagent hydrolyzes in water over time.[6]
Insufficient Reagent Increase the molar excess of this compound relative to the total concentration of cysteine residues. A significant molar excess is often required to drive the reaction to completion.[11]
Incorrect pH Ensure the reaction buffer pH is within the optimal range (typically pH 7.5-8.5). The thiol group of cysteine must be deprotonated to the thiolate anion to act as an effective nucleophile, which is favored at a slightly basic pH.[11]
Short Reaction Time Extend the incubation period. Alkylation reactions typically require 30-60 minutes at room temperature to proceed to completion.[11]
Ineffective Reduction Step Confirm that the initial reduction of disulfide bonds (e.g., with DTT or TCEP) was complete. If disulfide bonds are not fully cleaved, the cysteine residues will not be available for alkylation.
Issue 2: Off-Target Modification and Side Products

Symptoms: Mass spectrometry data reveals modifications on amino acid residues other than cysteine (e.g., methionine, lysine, histidine) or unexpected product masses.

Potential Cause Troubleshooting Step
Excessively High Reagent Concentration While a molar excess is necessary, an extremely high concentration can increase the rate of side reactions.[11] Optimize the concentration by performing a titration to find the lowest effective amount.
High Temperature or pH Extreme pH or elevated temperatures can promote off-target reactions.[11] Perform the alkylation at room temperature and maintain the pH within the recommended range.
Reaction Quenching After the desired incubation time, quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to consume any remaining this compound and prevent further modifications.[11]

Below is a troubleshooting workflow for addressing inconsistent experimental results.

G cluster_workflow Troubleshooting Workflow: Inconsistent Results A Problem: Inconsistent Experimental Results B Is the this compound solution fresh? A->B C Prepare a fresh solution immediately before use. B->C No D Was the reaction pH in the optimal range (7.5-8.5)? B->D Yes C->D E Adjust buffer pH and re-run the experiment. D->E No F Was the molar excess of This compound sufficient? D->F Yes E->F G Increase reagent concentration and re-run experiment. F->G No H Review other parameters (temperature, incubation time, reagent purity). F->H Yes G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂H₃BrO₂[9][12]
Molecular Weight 138.95 g/mol [9][12]
Appearance White to off-white crystalline solid[9][13]
Melting Point 49-51 °C (120-124 °F)[9][14]
Boiling Point 208 °C (406 °F)[9][14]
Density 1.934 g/cm³[13][14]
Acidity (pKa) 2.86[14]
Solubility Soluble in water, methanol, and chloroform[9][13]

Experimental Protocols

Protocol: In-Solution Cysteine Alkylation of a Protein Sample

This protocol provides a standard method for reducing and alkylating protein samples prior to mass spectrometry analysis.

1. Materials:

  • Protein sample

  • Denaturing buffer: 8 M urea in 100 mM ammonium bicarbonate, pH ~8.0

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating agent: 500 mM this compound stock solution (prepare fresh in denaturing buffer)

  • Quenching reagent: 1 M DTT stock solution

2. Procedure:

  • Protein Solubilization: Dissolve the protein sample in the denaturing buffer to the desired final concentration.

  • Reduction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step reduces the disulfide bonds, exposing the cysteine thiol groups.[11]

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM this compound solution to a final concentration of 50 mM. Incubate in the dark at room temperature for 45-60 minutes.[11][15] This step covalently modifies the free thiol groups.

  • Quenching: Quench the alkylation reaction by adding 1 M DTT to consume the excess this compound.[11]

  • The sample is now ready for subsequent steps, such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

The following diagram illustrates the experimental workflow.

G cluster_workflow Experimental Workflow: Protein Alkylation A 1. Solubilize Protein in Denaturing Buffer B 2. Reduce Disulfide Bonds (Add DTT, Incubate 1h @ 37°C) A->B C 3. Alkylate Cysteines (Add this compound, Incubate 45-60 min @ RT, Dark) B->C D 4. Quench Reaction (Add excess DTT) C->D E 5. Proceed to Downstream Processing (e.g., Digestion) D->E

Caption: Workflow for in-solution protein alkylation.

Mandatory Visualizations

Mechanism of Cysteine Alkylation

The primary mechanism of action for this compound as an alkylating agent is a bimolecular nucleophilic substitution (SN2) reaction.[15] The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the carbon atom bonded to the bromine. This displaces the bromide ion, forming a stable and irreversible thioether bond.

G cluster_mechanism S_N2 Mechanism of Cysteine Alkylation cluster_reactants Reactants cluster_product Product R_Cys Cysteine Residue (Thiolate) P_Alk Alkylated Cysteine (Carboxymethylcysteine) R_Cys->P_Alk Nucleophilic Attack R_BAA This compound R_BAA->P_Alk Displaces Bromide

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromoacetic Acid and Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, α-haloacetic acids are pivotal reagents, frequently employed as alkylating agents for nucleophilic residues such as cysteines in proteins. The choice between bromoacetic acid and chloroacetic acid can significantly influence reaction efficiency, kinetics, and selectivity. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data, to aid researchers in making informed decisions for their specific applications.

Core Reactivity Principles: Nucleophilic Substitution

Both this compound and chloroacetic acid engage in nucleophilic substitution reactions, predominantly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The reactivity in an SN2 reaction is critically dependent on two main factors: the nature of the leaving group and the acidity of the α-proton, which can influence the stability of the transition state.

The established trend for halogen leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This order is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, the carbon-bromine (C-Br) bond in this compound is weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond in chloroacetic acid. This fundamental difference dictates that This compound is a more potent alkylating agent than chloroacetic acid . While direct comparative kinetic data across a range of nucleophiles is sparse in the literature, it is well-established that bromo-substituted compounds are significantly more reactive than their chloro-substituted counterparts. For instance, bromoacetamides have been demonstrated to be one to two orders of magnitude more reactive than chloroacetamides, a trend that can be confidently extrapolated to the corresponding acids.[1]

Comparative Data Summary

The following table summarizes the key chemical properties of this compound and chloroacetic acid, highlighting the differences that govern their reactivity.

PropertyThis compoundChloroacetic AcidAnalysis
Chemical Structure BrCH₂COOHClCH₂COOHBoth are α-haloacetic acids.
pKa ~2.90[1][2][3]~2.87[1][2][3]Chloroacetic acid is slightly more acidic due to the higher electronegativity of chlorine, which exerts a stronger electron-withdrawing inductive effect, stabilizing the carboxylate anion.[1][2][3]
Leaving Group Ability Excellent (Br⁻)Good (Cl⁻)Bromide (Br⁻) is a weaker base and therefore a better leaving group than chloride (Cl⁻), leading to a faster rate of nucleophilic substitution.
Reactivity in SN2 HighModerateThis compound reacts significantly faster with nucleophiles due to the superior leaving group ability of bromide.

Mechanistic Overview: SN2 Reaction Pathway

The alkylation of a nucleophile (Nu⁻) by this compound and chloroacetic acid proceeds via a concerted SN2 mechanism. The nucleophile attacks the electrophilic α-carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-halogen bond.

Caption: SN2 mechanism for haloacetic acids.

Experimental Protocols

To quantitatively assess the reactivity of this compound and chloroacetic acid, a comparative kinetics experiment can be performed. The following protocol outlines a general method for determining the second-order rate constants for the reaction of each haloacid with a model nucleophile, such as a thiol-containing compound (e.g., L-cysteine).

Objective: To determine and compare the second-order rate constants (k) for the reaction of this compound and chloroacetic acid with L-cysteine at a constant pH and temperature.

Materials:

  • This compound

  • Chloroacetic acid

  • L-cysteine

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) for thiol quantification

  • Spectrophotometer

  • Constant temperature water bath or incubator

  • Standard lab glassware and pipettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, chloroacetic acid, and L-cysteine in the phosphate buffer. Ensure the pH is readjusted after dissolving the acids.

    • Prepare a stock solution of DTNB in the phosphate buffer.

  • Kinetic Assay:

    • Equilibrate all solutions to the desired reaction temperature (e.g., 25°C or 37°C).

    • In a cuvette, mix the phosphate buffer and the L-cysteine solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of either the this compound or chloroacetic acid stock solution. The haloacetic acid should be in excess to ensure pseudo-first-order conditions with respect to L-cysteine.

    • At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of DTNB.

    • Measure the absorbance of the resulting solution at 412 nm. The absorbance is proportional to the concentration of unreacted L-cysteine.

  • Data Analysis:

    • Plot the natural logarithm of the L-cysteine concentration (ln[Cys]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the haloacetic acid used: k = k' / [Haloacetic Acid].

    • Repeat the experiment for both this compound and chloroacetic acid under identical conditions to compare their respective second-order rate constants.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Haloacids, Cysteine, Buffer, DTNB) equilibrate Equilibrate Solutions to Reaction Temperature prep_reagents->equilibrate mix Mix Cysteine and Buffer in Cuvette equilibrate->mix initiate Initiate Reaction (Add Haloacetic Acid) mix->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench with DTNB aliquot->quench measure Measure Absorbance at 412 nm quench->measure plot Plot ln[Cysteine] vs. Time measure->plot calc_k_prime Determine Pseudo-First-Order Rate Constant (k') from Slope plot->calc_k_prime calc_k Calculate Second-Order Rate Constant (k = k'/[Haloacid]) calc_k_prime->calc_k compare Compare k values for Bromoacetic vs. Chloroacetic Acid calc_k->compare

Caption: Workflow for kinetic analysis.

Conclusion

The comparative reactivity of this compound and chloroacetic acid is primarily dictated by the leaving group ability of the halogen. This compound is a significantly more reactive alkylating agent than chloroacetic acid due to the superior leaving group nature of bromide compared to chloride. While chloroacetic acid is a slightly stronger acid, this has a less pronounced effect on its reactivity in SN2 reactions. For applications requiring rapid and efficient alkylation, this compound is the superior choice. Conversely, chloroacetic acid may be preferred when a more moderate reactivity is desired to improve selectivity or control the reaction rate. The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences for their specific nucleophile of interest.

References

A Comparative Guide to the Validation of Bromoacetic Acid-Induced Protein Modification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics, the precise characterization of protein modifications is paramount for unraveling complex biological processes and advancing therapeutic development. Bromoacetic acid and its derivatives have emerged as valuable reagents for the alkylation of cysteine residues, a critical step in preparing proteins for mass spectrometry analysis. This guide provides an objective comparison of this compound's performance with alternative alkylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.

Performance Comparison of Alkylating Agents

The ideal alkylating agent for mass spectrometry should exhibit high reactivity and specificity towards the target amino acid residues, typically cysteine, while minimizing off-target modifications that can complicate data interpretation. This section compares this compound with other commonly used alkylating agents.

Table 1: Quantitative Comparison of Alkylating Agent Performance

FeatureThis compoundIodoacetamide (IAA)Iodoacetic Acid (IAC)Chloroacetamide (CAA)Acrylamide (AA)
Primary Target CysteineCysteineCysteineCysteineCysteine
Alkylation Efficiency High (comparable to other haloacetamides)High[1]High[1]High[1]High[1]
Relative Reactivity HighHigh[2]HighModerateModerate
Common Side Reactions Expected to be similar to other haloacetamides (alkylation of Met, His, Lys, N-terminus)Alkylation of Met, His, Lys, N-terminus[2][3]Alkylation of Met, His, Lys, N-terminus[1]Lower off-target alkylation than IAA, but can cause significant methionine oxidationAlkylation of N-terminus, Ser, Thr, Glu[1]
Key Advantages Enables stable isotope labeling with deuterated forms (d3-BAA) for quantitative proteomics.[4]Well-established protocols and high reactivity.[2]Similar reactivity to IAA.Fewer off-target alkylation events compared to IAA.[1]Iodine-free, avoiding specific side reactions associated with iodine-containing reagents.[1]
Key Disadvantages Limited direct comparative data on off-target effects.Prone to off-target modifications, especially of methionine.[1]Iodine-containing reagent with similar off-target profile to IAA.[1]Can lead to significant oxidation of methionine residues.Can modify a broader range of amino acids at higher concentrations.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in protein modification studies. The following are protocols for protein alkylation using this compound and a general protocol for alternative alkylating agents.

Protocol 1: Differential Alkylation using this compound-d3 (d3-BAA) for Quantitative Proteomics

This protocol is adapted for a quantitative proteomics workflow using a stable isotope-labeled alkylating agent.[4]

Materials:

  • Protein samples (control and treated)

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Light this compound (BAA)

  • Heavy this compound-d3 (d3-BAA)

  • Quenching reagent (e.g., DTT)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 Solid-Phase Extraction (SPE) cartridge

Procedure:

  • Protein Extraction and Quantification: Extract proteins from control and treated samples using a suitable lysis buffer. Accurately quantify the protein concentration for each sample.

  • Reduction of Disulfide Bonds: To an equal amount of protein from each sample (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Allow the samples to cool to room temperature.

  • Differential Alkylation:

    • For the "light" sample (control): Add non-deuterated this compound to a final concentration of 20 mM.

    • For the "heavy" sample (treated): Add this compound-d3 to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching the Reaction: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion: Dilute the samples with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion: Add trypsin to each sample at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

  • Sample Pooling and Desalting: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio. Acidify the mixed sample with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 SPE cartridge.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be configured to detect and fragment both the light and heavy labeled peptide pairs for quantification.

Protocol 2: General In-Solution Alkylation with Alternative Reagents (e.g., Iodoacetamide)

This protocol provides a general workflow for protein alkylation that can be adapted for various alkylating agents.[1]

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 5 mM DTT)

  • Alkylating agent (e.g., 20 mM Iodoacetamide)

  • Quenching reagent (e.g., DTT)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein pellet in the denaturing buffer.

  • Reduction: Add the reducing agent and incubate for 30 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent and incubate for 30 minutes in the dark at room temperature.

  • Quenching: Add the quenching reagent to stop the alkylation reaction.

  • Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion with formic acid and desalt the peptides prior to LC-MS/MS analysis.

Visualizing the Workflow and Comparative Logic

Diagrams are essential for understanding complex experimental workflows and the logical relationships between different methodologies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis ProteinSample Protein Sample Denaturation Denaturation & Reduction ProteinSample->Denaturation Alkylation Alkylation with This compound Denaturation->Alkylation Quenching Quenching Alkylation->Quenching Digestion Tryptic Digestion Quenching->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis Validation Validation of Modification DataAnalysis->Validation

Figure 1: Experimental workflow for the validation of this compound-induced protein modification.

comparative_logic cluster_bromoacetic_acid This compound cluster_alternatives Alternative Agents cluster_outcomes Experimental Outcomes AlkylatingAgent Choice of Alkylating Agent BAA_pros Pros: - Enables stable isotope labeling (d3-BAA) - High reactivity AlkylatingAgent->BAA_pros BAA_cons Cons: - Limited data on off-target effects - Potential for side reactions AlkylatingAgent->BAA_cons IAA Iodoacetamide (IAA) AlkylatingAgent->IAA CAA Chloroacetamide (CAA) AlkylatingAgent->CAA AA Acrylamide (AA) AlkylatingAgent->AA DataQuality Data Quality & Interpretation BAA_pros->DataQuality QuantAccuracy Quantitative Accuracy BAA_pros->QuantAccuracy BAA_cons->DataQuality IAA->DataQuality IAA->QuantAccuracy CAA->DataQuality AA->DataQuality

Figure 2: Decision logic for choosing an alkylating agent based on experimental goals.

References

Navigating Peptide Alkylation: A Comparative Guide to Bromoacetic Acid and its Alternatives for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of peptide characterization, the strategic selection of a labeling agent is paramount for reliable LC-MS analysis. This guide offers an objective comparison of bromoacetic acid and other common alkylating agents, supported by experimental data and detailed protocols to inform your methodological choices.

At the heart of many proteomic studies lies the necessity to alkylate cysteine residues within peptides. This crucial step prevents the formation of disulfide bonds, ensuring protein denaturation and enhancing enzymatic digestion, ultimately leading to more accurate and reproducible LC-MS results. This compound is one such reagent employed for this purpose; however, a landscape of alternatives exists, each with its own distinct performance profile.

Performance Comparison of Common Alkylating Agents

The choice of an alkylating agent significantly influences the quality and interpretation of LC-MS data. Key performance indicators include reaction efficiency with the target cysteine residues and the prevalence of off-target modifications. Below is a summary of quantitative data comparing this compound with other widely used reagents.

Alkylating AgentTarget Residue(s)Reported Off-Target ResiduesRelative Reaction SpeedNoteworthy Characteristics
This compound CysteineHistidine, Methionine, Lysine (at pH > 7)[1]ModerateCan be used for stable isotope labeling with deuterated versions (d3-BAA) for quantitative proteomics.[2]
Iodoacetamide CysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[3]FastWidely used, but known for a higher propensity for off-target modifications.[3][4]
Chloroacetamide CysteineLess reactive than iodoacetamide, leading to fewer off-target modifications.SlowerA "gentler" alternative to iodoacetamide, potentially offering higher specificity.
N-ethylmaleimide (NEM) CysteineHigh specificity for cysteine at neutral pH.FastReaction specificity is highly dependent on pH control.[5]
Acrylamide CysteineMinimal off-target reactions reported under optimized conditions.ModerateOffers high specificity and is a good alternative to iodine-containing reagents.[6]

Experimental Protocols

Detailed and consistent experimental procedures are critical for achieving reproducible results. The following sections provide standardized protocols for peptide alkylation using this compound and a common alternative, iodoacetamide.

Protocol 1: Alkylation of Peptides with this compound

This protocol outlines the steps for labeling peptide samples with this compound prior to LC-MS analysis.

Materials:

  • Peptide sample

  • Denaturation buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • This compound solution (e.g., 50 mM in 50 mM ammonium bicarbonate)

  • Quenching solution (e.g., 20 mM DTT)

  • Trypsin solution (for digestion)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Dissolve the protein pellet in the denaturation buffer. Add the reducing agent to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add the this compound solution to the sample to a final concentration of 50 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add the quenching solution to consume any unreacted this compound.

  • Buffer Exchange: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS analysis.[2]

Protocol 2: Alkylation of Peptides with Iodoacetamide

This protocol provides a standard procedure for alkylating peptides using iodoacetamide.

Materials:

  • Peptide sample

  • Denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Iodoacetamide solution (e.g., 55 mM in denaturation buffer)

  • Quenching solution (e.g., 20 mM DTT)

  • Trypsin solution (for digestion)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Resuspend the protein sample in the denaturation buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add iodoacetamide solution to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add DTT to quench the reaction.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration.

  • Digestion: Add trypsin and incubate overnight at 37°C.

  • Acidification and Desalting: Acidify the sample with formic acid and desalt using a C18 SPE cartridge before LC-MS analysis.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the logical relationship between the compared alkylating agents, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation Alkylation cluster_digestion Digestion & Cleanup cluster_analysis Analysis Protein_Sample Protein_Sample Denaturation_Reduction Denaturation_Reduction Protein_Sample->Denaturation_Reduction Denaturation Buffer (e.g., 8M Urea) + Reducing Agent (DTT) Alkylation_Step Alkylation_Step Denaturation_Reduction->Alkylation_Step Add Alkylating Agent (e.g., this compound) Quenching Quenching Alkylation_Step->Quenching Quench Excess Reagent Digestion Digestion Quenching->Digestion Add Trypsin Desalting Desalting Digestion->Desalting C18 SPE LC_MS_Analysis LC_MS_Analysis Desalting->LC_MS_Analysis Inject

Caption: General workflow for peptide alkylation and LC-MS analysis.

logical_comparison cluster_main Choice of Alkylating Agent for Peptide LC-MS Bromoacetic_Acid This compound Bromo_Pros Pros: - Effective for Cys alkylation - Can be used for SIL Bromoacetic_Acid->Bromo_Pros Bromo_Cons Cons: - Off-target reactions with His, Met, Lys Bromoacetic_Acid->Bromo_Cons Iodoacetamide Iodoacetamide Iodo_Pros Pros: - Fast reaction - Widely documented Iodoacetamide->Iodo_Pros Iodo_Cons Cons: - High potential for off-target modifications Iodoacetamide->Iodo_Cons Other_Alternatives Other Alternatives (Chloroacetamide, NEM, Acrylamide) Others_Pros Pros: - Higher specificity (e.g., Acrylamide, NEM) Other_Alternatives->Others_Pros Others_Cons Cons: - Slower reaction rates (e.g., Chloroacetamide) - pH sensitivity (NEM) Other_Alternatives->Others_Cons

Caption: Comparison of this compound and its alternatives.

References

A Researcher's Guide to Selecting the Optimal Alkylating Agent for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical step for achieving accurate and reproducible results. The selection of an appropriate alkylating agent directly impacts peptide identification, quantification, and the overall quality of the mass spectrometry data. This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental workflows.

The primary role of an alkylating agent in proteomics is to irreversibly block the thiol groups (-SH) of cysteine residues after the reduction of disulfide bonds.[1] This prevents the re-formation of disulfide bridges and other unwanted side reactions, ensuring that proteins are fully denatured and accessible to proteolytic enzymes, and that cysteine-containing peptides are consistently identified and quantified by mass spectrometry.[1] The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine thiols, with minimal off-target modifications that can complicate data interpretation.[2]

Quantitative Comparison of Common Alkylating Agents

Several studies have systematically evaluated the performance of different alkylating agents. The key metrics for comparison include the efficiency of cysteine alkylation, the number of identified peptides and proteins, and the prevalence of side reactions.

A study comparing iodoacetamide (IAA), acrylamide, N-ethylmaleimide (NEM), and 4-vinylpyridine (4-VP) found that IAA resulted in the highest number of peptides with alkylated cysteine and the lowest number of peptides with incomplete cysteine alkylation and side reactions.[3][4] Another comprehensive study compared iodoacetamide (IAA), iodoacetic acid (IAC), acrylamide (AA), and chloroacetamide (CAA), revealing significant differences in identification rates and off-site alkylation reactions.[5] Acrylamide was found to yield the best results in this particular study.[5]

Here, we summarize the quantitative findings from these comparative studies.

Table 1: Performance Comparison of Alkylating Agents in Proteomics

Alkylating AgentPrimary TargetAlkylation EfficiencyPeptide/Protein IDsCommon Off-Target Reactions (Side Reactions)Key Considerations
Iodoacetamide (IAA) Cysteine (Thiol group)HighGenerally High[3][4]Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[6]The most commonly used agent with extensive literature, but known for significant off-target modifications.[6][7] Can lead to carbamidomethylation of methionine in up to 80% of peptides containing this residue.[8]
Chloroacetamide (CAA) Cysteine (Thiol group)HighVariable, can be lower than IAA[5]Lower off-target alkylation compared to IAA, but can cause significant methionine oxidation (up to 40% of Met-containing peptides).[6][9][10]A viable alternative to reduce off-target alkylation, but the potential for methionine oxidation is a major drawback.[9][10]
Acrylamide (AA) Cysteine (Thiol group)HighCan be higher than IAA and CAA[5]Generally considered to have high specificity for cysteine via Michael addition.[6]Offers a good balance of high efficiency and low side reactions.[5][11]
N-ethylmaleimide (NEM) Cysteine (Thiol group)HighCan be lower than IAA[3][4]High specificity for thiols.[2]A good alternative for higher specificity, though may result in fewer protein identifications in some cases.[2][3][4]
4-Vinylpyridine (4-VP) Cysteine (Thiol group)HighCan be lower than IAA[3][4]Provides a stable derivative suitable for various analytical techniques.[2]Less commonly used in standard bottom-up proteomics.
Iodoacetic Acid (IAC) Cysteine (Thiol group)HighCan be lower than IAA[5]Similar reactivity to iodoacetamide, but the carboxylate group can alter peptide ionization.[2]Less frequently used compared to its amide counterpart.

Experimental Protocols

The following are generalized experimental protocols for protein reduction and alkylation, based on common practices in proteomics research.[4][5]

In-Solution Protein Reduction and Alkylation

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM ammonium bicarbonate, pH ~8).

  • Reduction: Add a reducing agent to the protein solution. Common choices include:

    • Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at room temperature for 30-60 minutes.

  • Alkylation: After cooling the sample to room temperature (if heated), add the alkylating agent. To minimize off-target reactions, this step should be performed in the dark.

    • Iodoacetamide (IAA): Add to a final concentration of 15-20 mM. Incubate at room temperature in the dark for 30 minutes.

    • Chloroacetamide (CAA): Add to a final concentration of 15-20 mM. Incubate at room temperature in the dark for 30 minutes.

    • Acrylamide (AA): Add to a final concentration of 15-20 mM. Incubate at room temperature in the dark for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding a reducing agent (e.g., DTT to a final concentration of 5 mM) or a thiol-containing compound like cysteine.[4][12] This step is crucial to prevent over-alkylation and modification of the proteolytic enzyme.[12]

  • Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 100 mM ammonium bicarbonate) to reduce the concentration of the denaturant (e.g., urea to < 1 M) before adding the protease (e.g., trypsin).

Experimental Workflow for Comparing Alkylating Agents

The following diagram illustrates a typical workflow for the quantitative comparison of different alkylating agents.

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation Alkylation Comparison cluster_downstream Downstream Processing & Analysis Protein_Lysate Protein Lysate Reduction Reduction (e.g., DTT, TCEP) Protein_Lysate->Reduction Alkylation_IAA Alkylation with IAA Reduction->Alkylation_IAA Alkylation_CAA Alkylation with CAA Reduction->Alkylation_CAA Alkylation_AA Alkylation with Acrylamide Reduction->Alkylation_AA Alkylation_NEM Alkylation with NEM Reduction->Alkylation_NEM Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation_IAA->Digestion Alkylation_CAA->Digestion Alkylation_AA->Digestion Alkylation_NEM->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide/Protein ID, Quantification, Side Reactions) LC_MS->Data_Analysis

Caption: Comparative workflow for evaluating different alkylating agents.

Signaling Pathways and Alkylation

While alkylating agents in proteomics are primarily used for sample preparation, it is important to note that in a biological context, alkylating agents can have profound effects on signaling pathways by modifying key cysteine residues on proteins. For instance, reactive oxygen species (ROS) can lead to oxidative modifications of cysteine thiols, which act as molecular switches in redox signaling. The use of alkylating agents can "freeze" the redox state of these cysteines, allowing for their detection and quantification.

The following diagram illustrates a simplified concept of how alkylation can impact a signaling pathway by modifying a key protein.

signaling_pathway cluster_pathway Simplified Signaling Pathway cluster_alkylation_effect Effect of Alkylation Signal External Signal Receptor Receptor Signal->Receptor Protein_A Protein A (with reactive Cys) Receptor->Protein_A Protein_B Protein B Protein_A->Protein_B Alkylated_Protein_A Alkylated Protein A (Cys modified, inactive) Response Cellular Response Protein_B->Response Alkylating_Agent Alkylating Agent Alkylating_Agent->Protein_A Alkylation of reactive Cysteine Blocked_Response Blocked Cellular Response Alkylated_Protein_A->Blocked_Response

References

Assessing the Specificity of Bromoacetic Acid for Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a critical technique in protein chemistry. Bromoacetic acid stands as a widely utilized alkylating agent for this purpose. This guide provides an objective comparison of this compound's performance against other common cysteine-modifying reagents, supported by experimental data and detailed protocols to ensure precise and reproducible results.

The sulfhydryl group of cysteine is a highly reactive nucleophile, making it a prime target for covalent modification. This compound and other haloacetates are classic examples of reagents used to alkylate this group, forming a stable thioether bond. This modification is instrumental in various applications, including protein labeling, inhibition of enzymatic activity, and preparation for mass spectrometry-based proteomics. However, the specificity of this reaction is paramount, as off-target modifications of other amino acid residues can lead to ambiguous results and misinterpretation of data.

Performance Comparison of Cysteine Modifying Reagents

The choice of a cysteine-modifying reagent is dictated by the specific experimental goals, including the desired reactivity, specificity, and the stability of the resulting adduct. While this compound is an effective tool, a comprehensive understanding of its profile compared to alternatives is essential for optimal experimental design.

ReagentReaction MechanismOptimal pHKey Specificity Considerations & Off-Target Reactions
This compound SN2 Alkylation7.5 - 8.5[1]Primarily targets the thiolate anion of cysteine. At pH values above 8.5, reactivity with other nucleophilic residues such as lysine (ε-amino group) and histidine (imidazole ring) can increase.[1] Methionine can also be a target for alkylation by haloacetamides.
Iodoacetamide (IAM) SN2 Alkylation7.5 - 8.5[2]Highly reactive towards cysteine. It is known to have off-target reactivity with methionine, lysine, histidine, aspartate, glutamate, and the N-terminus, particularly at higher pH and concentrations.[2]
N-Ethylmaleimide (NEM) Michael Addition6.5 - 7.5Generally shows high specificity for cysteine. The resulting thioether bond can be less stable than that formed by haloacetyl reagents and may undergo exchange reactions with other thiols.
4-Vinylpyridine (4-VP) Michael Addition7.0 - 8.0Exhibits high specificity for cysteine residues. The resulting pyridylethyl-cysteine is stable and can be quantified by UV-spectroscopy.

Experimental Protocol: Assessing the Specificity of this compound using Mass Spectrometry

This protocol outlines a standard workflow for determining the specificity of this compound for cysteine residues in a protein sample using a bottom-up proteomics approach.

1. Sample Preparation:

  • Protein Solubilization: Dissolve the protein of interest in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1-5 mg/mL.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

2. Alkylation with this compound:

  • Cool the sample to room temperature.

  • Add freshly prepared this compound to a final concentration of 20-50 mM. A molar excess over the total thiol concentration is required.

  • Incubate in the dark at room temperature for 30-60 minutes.

3. Quenching and Sample Cleanup:

  • Quench the alkylation reaction by adding DTT to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Remove urea/guanidine hydrochloride, excess DTT, and this compound by buffer exchange using a desalting column or through dialysis against 50 mM ammonium bicarbonate, pH 8.0.

4. Enzymatic Digestion:

  • Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate at 37°C for 12-16 hours.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

5. Mass Spectrometry Analysis:

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

6. Data Analysis:

  • Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Specify the following variable modifications in the search parameters:

    • Carboxymethylation of cysteine (+58.005 Da)

    • Carboxymethylation of methionine (+58.005 Da)

    • Carboxymethylation of lysine (+58.005 Da)

    • Carboxymethylation of histidine (+58.005 Da)

  • Quantify the relative abundance of peptides with carboxymethylated cysteine versus those with off-target modifications to assess the specificity of the reaction.

Visualizing the Workflow and Chemical Reactions

To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Cysteine Modification cluster_2 Proteomics Analysis Protein_Sample Protein Sample Solubilization Solubilization & Denaturation Protein_Sample->Solubilization Denaturing Buffer Reduction Reduction of Disulfide Bonds Solubilization->Reduction DTT Alkylation Alkylation of Thiols Reduction->Alkylation This compound Quenching Quenching Excess Reagent Alkylation->Quenching Excess DTT Digestion Enzymatic Digestion Quenching->Digestion Trypsin LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis for Specificity Assessment LC_MSMS->Data_Analysis

Experimental workflow for assessing this compound specificity.

G cluster_0 Reaction with Cysteine cluster_1 Potential Side Reaction with Lysine (High pH) Cys_SH Cysteine-SH Cys_S Cysteine-S⁻ Cys_SH->Cys_S -H⁺ Product_Cys Cysteine-S-CH₂-COOH Cys_S->Product_Cys + this compound BAA Br-CH₂-COOH HBr HBr Lys_NH3 Lysine-NH₃⁺ Lys_NH2 Lysine-NH₂ Lys_NH3->Lys_NH2 -H⁺ Product_Lys Lysine-NH-CH₂-COOH Lys_NH2->Product_Lys + this compound BAA2 Br-CH₂-COOH HBr2 HBr

Chemical reaction of this compound with cysteine and a potential side reaction.

By carefully controlling experimental conditions, particularly pH, and verifying results with mass spectrometry, researchers can confidently utilize this compound for specific and efficient cysteine modification. This guide provides the foundational knowledge and a practical framework to achieve this, enabling robust and reliable outcomes in protein research and development.

References

A Comparative Guide to the Application of Haloacetamide Cocktails in Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the complete and specific alkylation of cysteine residues is a critical step for accurate protein identification and quantification. While iodoacetamide (IAA) has traditionally been the reagent of choice, emerging evidence highlights the advantages of employing a cocktail of haloacetamides, including bromoacetamide, to achieve more robust and reliable results. This guide provides an objective comparison of the haloacetamide cocktail approach with the use of individual alkylating agents, supported by experimental data and detailed protocols.

The primary goal of cysteine alkylation in proteomics is to irreversibly modify the thiol group (-SH) of cysteine residues. This prevents the re-formation of disulfide bonds after reduction and ensures that proteins are amenable to enzymatic digestion and subsequent analysis by mass spectrometry. Haloacetamides, including chloroacetamide (CAA), bromoacetamide (BAA), and iodoacetamide (IAA), all achieve this through a nucleophilic substitution reaction, resulting in a carbamidomethylated cysteine. A key advantage of using a cocktail of these reagents is that they all produce the same mass modification (+57.0209 Da) on cysteine residues, which simplifies data analysis.

Performance Comparison: Haloacetamide Cocktail vs. Individual Reagents

The use of a haloacetamide cocktail offers several distinct advantages over the use of a single reagent, particularly in minimizing off-target modifications and ensuring complete alkylation across a complex mixture of proteins.

Key Benefits of the Haloacetamide Cocktail:

  • Reduced Over-alkylation: High concentrations of a single, highly reactive alkylating agent like iodoacetamide can lead to "over-alkylation," where the reagent modifies amino acids other than cysteine, such as methionine, lysine, and histidine. By using a cocktail with lower concentrations of each individual haloacetamide, the overall reactivity is sufficient for complete cysteine alkylation while minimizing these undesirable side reactions.

  • Consistent Mass Modification: All three components of the haloacetamide cocktail (chloroacetamide, bromoacetamide, and iodoacetamide) add the same carbamidomethyl group to cysteine residues. This uniformity is crucial for straightforward data analysis in mass spectrometry, as only a single type of modification needs to be considered for cysteine-containing peptides.

  • Improved Alkylation Efficiency for Complex Samples: The reactivity of each haloacetamide is influenced by the steric hindrance at the alkylation site on the peptide or protein. A cocktail of reagents with varying reactivities can overcome this, ensuring more complete alkylation across a diverse range of proteins in a complex mixture.

Quantitative Data Summary

The following tables summarize the comparative performance of individual haloacetamides and provide context for the benefits of a cocktail approach.

FeatureBromoacetamideIodoacetamideChloroacetamideHaloacetamide Cocktail
Primary Target Cysteine ResiduesCysteine ResiduesCysteine ResiduesCysteine Residues
Relative Reactivity Comparable to iodoacetamideHighLower than iodoacetamideOptimized for high efficiency and low off-target effects
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusReduced incidence compared to high concentrations of single reagents
Alkylating AgentCysteine Alkylation EfficiencyOff-Target Methionine OxidationReference
IodoacetamideHigh2-5% of Met-containing peptides
ChloroacetamideLower than IodoacetamideUp to 40% of Met-containing peptides
Haloacetamide CocktailHigh/OptimalLower than high concentrations of single reagents

Experimental Protocols

In-Solution Protein Alkylation with a Haloacetamide Cocktail

This protocol is designed for the alkylation of cysteine residues in a protein sample prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) solution (500 mM)

  • Haloacetamide cocktail stock solution (e.g., 150 mM total concentration: 50 mM chloroacetamide, 50 mM bromoacetamide, 50 mM iodoacetamide in a suitable buffer)

  • Quenching solution (e.g., 1 M DTT)

  • Digestion enzyme (e.g., Trypsin)

  • Mass spectrometry-grade water and solvents

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the haloacetamide cocktail stock solution to a final concentration of 30 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Add DTT to a final concentration of 15 mM to quench the excess haloacetamides. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid and desalt using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Cysteine_Alkylation_Pathway Cysteine Alkylation by Haloacetamides Cysteine Cysteine Residue (-SH) TransitionState SN2 Transition State Cysteine->TransitionState Haloacetamide Haloacetamide (X-CH2-CONH2) X = Cl, Br, I Haloacetamide->TransitionState OverAlkylation Over-Alkylation Products Haloacetamide->OverAlkylation High Concentration Carbamidomethyl_Cysteine Carbamidomethylated Cysteine (-S-CH2-CONH2) +57.02 Da TransitionState->Carbamidomethyl_Cysteine Desired Reaction OffTarget Off-Target Residues (Met, Lys, His) OffTarget->OverAlkylation

Caption: Cysteine alkylation pathway.

Proteomics_Workflow Proteomics Workflow with Haloacetamide Cocktail cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT) Protein_Extraction->Reduction Alkylation Alkylation (Haloacetamide Cocktail) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow.

Benefits_Logic Benefits of Haloacetamide Cocktail Cocktail Haloacetamide Cocktail (CAA + BAA + IAA) Lower_Conc Lower Individual Reagent Concentration Cocktail->Lower_Conc Varied_Reactivity Varied Reactivity of Components Cocktail->Varied_Reactivity Same_Mass_Mod Consistent Mass Modification (+57.02 Da) Cocktail->Same_Mass_Mod Reduced_Overalkylation Reduced Over-alkylation & Off-Target Effects Lower_Conc->Reduced_Overalkylation Complete_Alkylation More Complete Alkylation of Complex Samples Varied_Reactivity->Complete_Alkylation Simplified_Analysis Simplified Data Analysis Same_Mass_Mod->Simplified_Analysis

Caption: Logical benefits of the cocktail.

A Researcher's Guide to Quantitative Analysis Using Isotopic Labeling with Bromoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the precise and accurate measurement of biomolecules is paramount. Isotopic labeling coupled with mass spectrometry stands as a cornerstone technique for achieving this. This guide provides an objective comparison of isotopic labeling using bromoacetic acid derivatives against other common alkylating agents and quantitative strategies. We present supporting experimental data, detailed protocols, and visual workflows to inform your experimental design.

Introduction to Isotopic Labeling and Cysteine Alkylation

In quantitative proteomics, the modification of cysteine residues is a critical step. The thiol group of cysteine is highly reactive and can form disulfide bonds, leading to protein aggregation and hindering enzymatic digestion. Alkylating agents covalently modify these thiol groups, preventing disulfide bond formation and introducing a stable tag for mass spectrometry analysis. When these agents are synthesized with stable isotopes (e.g., deuterium, ¹³C), they can be used to differentially label proteins from different samples (e.g., control vs. treated). The relative abundance of the "light" and "heavy" labeled peptides in the mass spectrometer then provides a quantitative measure of the protein's abundance between the samples.

This compound and its derivatives are haloacetic acids that react with nucleophiles, such as the thiol group of cysteine, via an SN2 reaction. The reactivity of these compounds is largely determined by the nature of the halogen, which acts as a leaving group. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻, suggesting that iodo-derivatives are typically more reactive than bromo-derivatives.

Performance Comparison of Cysteine Alkylating Agents in Proteomics

While direct head-to-head quantitative comparisons featuring this compound derivatives are not extensively documented in peer-reviewed literature, we can infer their potential performance and compare it to well-characterized alternatives like iodoacetamide (IAA), iodoacetic acid (IAC), and chloroacetamide (CAA).

A systematic evaluation by Schrimpf et al. (2014) provides valuable data on the performance of various alkylating agents in a proteomics workflow. The tables below summarize key findings from this study, offering a baseline for comparing different reagents.

Data Presentation: Quantitative Comparison of Alkylating Agents

Table 1: Cysteine Alkylation Efficiency

Alkylating AgentReductantAlkylation Efficiency (%)
Iodoacetamide (IAA)DTT99.8
Iodoacetic Acid (IAC)DTT99.8
Chloroacetamide (CAA)DTT98.7
Acrylamide (AA)DTT99.7
Iodoacetamide (IAA)TCEP99.7
Iodoacetic Acid (IAC)TCEP99.8
Chloroacetamide (CAA)TCEP97.0
Acrylamide (AA)TCEP99.6

Data summarized from Schrimpf, L. M., et al. (2014). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics.

Table 2: Peptide Identification Performance

Alkylating AgentReductantNumber of Peptide Spectral Matches (PSMs)
Iodoacetamide (IAA)DTT10,788
Iodoacetic Acid (IAC)DTT9,331
Chloroacetamide (CAA)DTT5,064
Acrylamide (AA)DTT11,690
Iodoacetamide (IAA)TCEP6,601
Iodoacetic Acid (IAC)TCEP7,163
Chloroacetamide (CAA)TCEP3,789
Acrylamide (AA)TCEP7,431

Data summarized from Schrimpf, L. M., et al. (2014). The number of PSMs can be an indicator of overall method performance, with higher numbers generally being more favorable.

Table 3: Off-Target Alkylation

Alkylating AgentCommon Off-Target Residues
Iodoacetamide (IAA)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1][2]
Iodoacetic Acid (IAC)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus
BromoacetamideExpected to be similar to IAA, including Methionine, Lysine, and Histidine.
Chloroacetamide (CAA)Fewer off-target modifications reported compared to IAA.

Qualitative summary based on multiple sources. Iodine-containing reagents are known to cause a prominent neutral loss during MS/MS fragmentation of methionine-containing peptides, which can decrease their identification rates.[3]

Experimental Protocols

Protocol 1: Differential Isotopic Labeling of Proteins using this compound-d3

This protocol describes the differential labeling of two protein samples (e.g., control vs. treated) using non-deuterated ("light") and deuterated ("heavy") this compound.[4]

Materials:

  • Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound (light)

  • This compound-d3 (heavy)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction:

    • To each protein sample, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the samples to room temperature.

  • Alkylation:

    • To the control sample, add "light" this compound to a final concentration of 20 mM.

    • To the treated sample, add "heavy" this compound-d3 to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Preparation for Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.

Protocol 2: In-solution Protein Digestion with Iodoacetamide Alkylation

This is a standard protocol for protein digestion and alkylation, against which new reagents can be benchmarked.[5]

Materials:

  • Protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • DTT solution (500 mM)

  • Iodoacetamide (IAA) solution (500 mM)

  • Trypsin

  • Ammonium bicarbonate buffer (50 mM)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate for 30 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

  • Quenching: Add DTT to a final concentration of 10 mM.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Cleanup: Acidify the sample with formic acid and desalt using a C18 column.

Mandatory Visualization

experimental_workflow cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) cluster_downstream Downstream Processing s1_start Protein Sample 1 s1_reduce Reduction (e.g., DTT) s1_start->s1_reduce s1_alkylate Alkylation (Light Label) This compound s1_reduce->s1_alkylate combine Combine Samples (1:1 Ratio) s1_alkylate->combine s2_start Protein Sample 2 s2_reduce Reduction (e.g., DTT) s2_start->s2_reduce s2_alkylate Alkylation (Heavy Label) This compound-d3 s2_reduce->s2_alkylate s2_alkylate->combine digest Proteolytic Digestion (e.g., Trypsin) combine->digest cleanup Sample Cleanup (e.g., C18 Desalting) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis (Quantification) ms->data signaling_pathway cluster_silac SILAC Workflow cluster_downstream_silac Downstream Processing cell_light Cell Culture 1 (Light Amino Acids) lysis_light Cell Lysis cell_light->lysis_light cell_heavy Cell Culture 2 (Heavy Amino Acids) lysis_heavy Cell Lysis cell_heavy->lysis_heavy combine_silac Combine Lysates (1:1 Ratio) lysis_light->combine_silac lysis_heavy->combine_silac process_silac Protein Digestion & Sample Cleanup combine_silac->process_silac ms_silac LC-MS/MS Analysis process_silac->ms_silac data_silac Data Analysis ms_silac->data_silac

References

Navigating the Maze of Peptide Modifications: A Comparative Guide to Bromoacetylated vs. Other Alkylated Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and drug discovery, the precise characterization of peptides is paramount. Cysteine alkylation is a fundamental step in bottom-up proteomics to prevent disulfide bond reformation, yet the choice of alkylating agent can significantly influence peptide fragmentation patterns and subsequent data analysis. This guide provides an objective comparison of bromoacetylated peptides against those modified with other common alkylating agents, supported by experimental data, to inform reagent selection and improve mass spectrometry outcomes.

The modification of cysteine residues is critical for reliable protein identification and quantification. While iodoacetamide (IAA) is the most common alkylating agent, a variety of reagents exist, each imparting unique characteristics to the modified peptide that affect its behavior in the mass spectrometer. This comparison focuses on bromoacetamide and its key alternatives: iodoacetamide (IAA), N-ethylmaleimide (NEM), and acrylamide.

At a Glance: Performance of Common Cysteine Alkylating Agents

The choice of alkylating agent impacts not only the modification of cysteine but also the extent of off-target reactions. A systematic evaluation of commonly used reagents reveals significant differences in their performance.[1] Iodoacetamide, for instance, provides a high yield of alkylated cysteines with relatively few side reactions compared to other agents like N-ethylmaleimide.[1]

Alkylating AgentMass Shift (Da)Cysteine Peptides Identified (Normalized)Peptides with Unmodified Cysteine (Normalized)Peptides with N-terminal Alkylation (Side Reaction)
Bromoacetamide +120.95 (Br79), +122.95 (Br81)Data not directly comparableData not directly comparableKnown to occur
Iodoacetamide +57.0215100%100%92 ± 8
Acrylamide +71.037175%163%133 ± 9
N-ethylmaleimide +125.047764%300%791 ± 73

Table 1: Comparison of performance between different alkylating agents. Data for Iodoacetamide, Acrylamide, and N-ethylmaleimide are derived from a study on yeast lysate peptides.[1] Bromoacetamide mass shift is theoretical. The number of identified peptides is normalized to the results from iodoacetamide for comparison.

Deep Dive into Fragmentation Patterns

The structure of the alkylating modification has a direct effect on how a peptide breaks apart during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Bromoacetylated Peptides: A Tale of Two Isotopes

The most distinguishing feature of bromoacetylated peptides is the presence of bromine's two stable isotopes, 79Br and 81Br, which exist in an approximate 51:49 ratio.[2] This natural isotopic distribution imparts a characteristic doublet peak, separated by ~2 Da, for any fragment ion containing the modification.

  • b- and y-ion Series: For a peptide with an N-terminal bromoacetyl tag, all resulting b-ions will appear as doublets, simplifying their identification against the singlet y-ions.[2] If a cysteine residue within the peptide sequence is bromoacetylated, both the b-ions and y-ions containing the modified cysteine will exhibit this isotopic signature.

  • Fragmentation Efficiency: Bromoacetamide's reactivity is comparable to the widely used iodoacetamide.[3][4]

  • Side Reactions: Similar to other haloacetamides, bromoacetamide can cause off-target alkylation on methionine, lysine, histidine, and the peptide's N-terminus.[3]

Iodoacetamide (Carbamidomethylation)

As the gold standard in many proteomics workflows, the fragmentation of carbamidomethylated peptides is well-characterized.

  • Mass and Fragmentation: Iodoacetamide adds a carbamidomethyl group (+57.0215 Da) to cysteine residues. This modification is stable and does not typically result in characteristic neutral losses during CID, leading to predictable b- and y-ion series.

  • Side Reactions: Over-alkylation can occur, leading to modification of other residues, which can complicate spectral interpretation.[5][6] Iodine-containing reagents have also been shown to cause significant off-site alkylation of methionine, which can lead to a prominent neutral loss and decrease identification rates of methionine-containing peptides.

N-ethylmaleimide (NEM)

NEM is another common alkylating agent that provides a different mass shift.

  • Mass and Fragmentation: NEM adds 125.0477 Da to cysteine residues. Peptides modified with NEM have been shown to remain intact during tandem mass spectrometry and can enhance ionization efficiency.[1]

  • Side Reactions: NEM is known to have a higher propensity for side reactions, particularly with lysine residues and peptide N-termini, which can lead to a greater number of modified peptides that do not contain cysteine.[1]

Acrylamide

Acrylamide is a smaller alkylating agent that offers an alternative to haloacetamides.

  • Mass and Fragmentation: It adds a propionamide group (+71.0371 Da) to cysteine. Studies comparing acrylamide and iodoacetamide have shown that the differential labeling does not significantly alter the overall fragmentation pattern of the peptides.[7]

  • Reactivity and Side Reactions: Acrylamide is generally less reactive than iodoacetamide, which can result in a lower number of identified cysteine-containing peptides under identical reaction conditions.[1] However, some studies suggest it may have fewer undesirable off-site reactions.

Visualizing the Experimental Workflow

To objectively compare these alkylating agents, a standardized workflow is essential. The following diagram illustrates a typical experimental procedure for evaluating the efficacy and side reactions of different cysteine modification strategies.

G cluster_prep Sample Preparation cluster_analysis Downstream Analysis protein Protein Sample denature Denaturation & Reduction (e.g., DTT, TCEP) protein->denature aliquot Aliquoting denature->aliquot bromo Alkylation with Bromoacetamide aliquot->bromo iodo Alkylation with Iodoacetamide aliquot->iodo nem Alkylation with N-ethylmaleimide aliquot->nem acryl Alkylation with Acrylamide aliquot->acryl digest Enzymatic Digestion (e.g., Trypsin) bromo->digest iodo->digest nem->digest acryl->digest lcms LC-MS/MS Analysis digest->lcms search Database Search & Data Analysis lcms->search compare Compare: - Cys-peptide IDs - Unmodified Cys - Side Reactions search->compare

Comparative workflow for cysteine alkylation.

Application in Drug Discovery: Covalent Inhibition of EGFR

The principles of cysteine alkylation are central to the design of targeted covalent inhibitors in drug development. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Many EGFR inhibitors contain an electrophilic "warhead," often an acrylamide group, that forms a covalent bond with a non-catalytic cysteine residue (Cys797) in the ATP-binding site of the kinase. This irreversible modification leads to prolonged inhibition of the receptor's signaling pathway.

cluster_pathway EGFR Signaling Pathway cluster_inhibition Covalent Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer CovalentBond Covalent Bond Formation (Alkylation of Cys797) EGFR->CovalentBond Signal Downstream Signaling (Ras-Raf-MEK-ERK) Dimer->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Inhibitor Covalent Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Binds to ATP Pocket Inhibitor->CovalentBond CovalentBond->Dimer Blocks Activity

Covalent inhibition of the EGFR signaling pathway.

Experimental Protocols

General Protocol for Reduction and Alkylation of Peptides

This protocol is a generalized procedure that can be adapted for various alkylating agents based on a systematic evaluation study.[1]

  • Protein Solubilization and Reduction:

    • Start with a protein lysate (e.g., from yeast cells).

    • Reduce disulfide bonds using 5 mM Dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM HEPES, pH 8.2).

    • Incubate at 56°C for 25 minutes.[1]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent to a final concentration of 14 mM. For example:

      • Iodoacetamide

      • Acrylamide

      • N-ethylmaleimide

      • Bromoacetamide

    • Incubate in the dark at room temperature for 30 minutes.[1]

    • Quench the reaction, for example, by adding a molar excess of a thiol-containing reagent like DTT.

  • Sample Preparation for MS:

    • Proceed with enzymatic digestion (e.g., with trypsin).

    • Desalt the resulting peptide mixture using C18 spin columns or equivalent before analysis by mass spectrometry.[8]

Mass Spectrometry Analysis
  • Instrumentation: Samples are typically analyzed on a high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument coupled with a liquid chromatography system.[7]

  • Fragmentation: Peptides are fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9][10]

  • Database Search Parameters: When analyzing the data, the specific mass shift for each alkylating agent must be set as a variable or static modification on cysteine residues. For bromoacetamide, two separate mass shifts for 79Br and 81Br should be considered. Additionally, potential side-reaction modifications on other residues (Lys, His, Met, N-terminus) should be included in the search parameters to accurately assess off-target effects.[1]

References

Bromoacetic Acid in Proteomics: A Comparative Guide to Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a foundational step in mass spectrometry-based proteomics. The alkylation of cysteine residues is critical for preventing disulfide bond formation, ensuring proteins remain denatured and amenable to enzymatic digestion. Bromoacetic acid and its derivatives have emerged as valuable reagents for this purpose. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to inform reagent selection in proteomics workflows.

The Role of this compound in Cysteine Alkylation

This compound is a haloacetic acid that irreversibly alkylates the thiol group (-SH) of cysteine residues through a bimolecular nucleophilic substitution (S$_N$2) reaction.[1] In this reaction, the nucleophilic thiol group attacks the electrophilic carbon atom of this compound, forming a stable thioether bond.[1] This modification, known as carboxymethylation, serves two primary functions in proteomics:

  • Prevention of Disulfide Bonds: By "capping" the reactive thiol groups, alkylation prevents the formation or reformation of disulfide bonds following protein reduction. This is crucial for accurate protein digestion and subsequent analysis by mass spectrometry.[1][2]

  • Introduction of Stable Isotope Labels: Deuterated versions, such as this compound-d3 (d3-BAA), introduce a specific mass shift to labeled peptides.[2] This allows for the differential labeling of protein samples, enabling precise relative or absolute quantification in mass spectrometry experiments.[2]

Performance Comparison: this compound vs. Alternatives

The choice of an alkylating agent directly impacts data quality, experimental cost, and the profile of unwanted side reactions. This compound's performance is best understood in comparison to other commonly used reagents like Iodoacetamide (IAA), Chloroacetamide (CAA), and Acrylamide (AA).

ReagentPrimary TargetKey AdvantagesKnown Side Reactions & Disadvantages
This compound (BAA) Cysteine ResiduesEffective for cysteine alkylation; Deuterated forms (d3-BAA) enable quantitative proteomics.[2][3]Can react with other nucleophilic residues like methionine, lysine, and histidine, especially at high concentrations or pH.[1]
Iodoacetamide (IAA) Cysteine ResiduesHigh reactivity and alkylation efficiency.[4][5]Prone to off-target modifications on methionine, lysine, histidine, and peptide N-termini.[4][5][6] Iodine-containing reagents can lead to a prominent neutral loss during MS/MS, decreasing identification rates of methionine-containing peptides.[6]
Chloroacetamide (CAA) Cysteine ResiduesMore specific than IAA with reduced off-target alkylation.[7]Lower reactivity compared to IAA; can cause a significant increase in methionine oxidation.[3][7]
Acrylamide (AA) Cysteine ResiduesProvides good alkylation results with fewer unspecific side effects compared to iodine-containing reagents.[4][6]Can also modify other residues, though generally considered to have a cleaner side-reaction profile than IAA.[4]

Applications in Quantitative Proteomics

A significant application of this compound is in quantitative proteomics using stable isotope labeling.[2] By using non-deuterated ("light") this compound to alkylate a control sample and deuterated ("heavy") this compound-d3 for the experimental sample, the relative abundance of proteins can be accurately determined.[2] The mass difference introduced by the deuterium atoms allows for direct comparison and quantification of protein abundance between the samples in a single mass spectrometry run.[2]

Experimental Protocols

Reproducible results in proteomics depend on meticulous and well-defined protocols. The following are detailed methodologies for standard protein reduction and alkylation using this compound.

Standard In-Solution Reduction and Alkylation Protocol

This protocol outlines a general workflow for preparing protein samples for enzymatic digestion.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0.[1]

  • Reduction of Disulfide Bonds: Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.[2] Allow the sample to cool to room temperature.

  • Alkylation:

    • For standard alkylation, add this compound to a final concentration of 20 mM.[2]

    • For quantitative workflows, add non-deuterated this compound to the "light" sample and this compound-d3 to the "heavy" sample, both to a final concentration of 20 mM.[2]

    • Incubate the samples in the dark at room temperature for 30 minutes.[2]

  • Quenching the Reaction: Stop the alkylation by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent. Incubate for 15 minutes at room temperature.[2]

  • Sample Preparation for Digestion: Dilute the sample with a buffer like 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to below 1 M, which is crucial for optimal enzyme activity.[2]

  • Enzymatic Digestion: Add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[2][3]

  • Sample Cleanup: Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 solid-phase extraction cartridge before analysis.[2][3]

Visualizing Proteomics Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships. The following workflows are rendered using Graphviz (DOT language) as specified.

cluster_prep Sample Preparation cluster_analysis Analysis Protein Protein Extraction Reduce Reduction (e.g., DTT) Protein->Reduce Alkyl Alkylation (e.g., BAA) Reduce->Alkyl Digest Enzymatic Digestion Alkyl->Digest LCMS LC-MS/MS Analysis Digest->LCMS Peptide Mixture Data Data Analysis LCMS->Data cluster_light Control Sample cluster_heavy Experimental Sample L_Reduce 1. Reduction L_Alkyl 2. Alkylation (Light BAA) L_Reduce->L_Alkyl L_Digest 3. Digestion L_Alkyl->L_Digest Pool 4. Pool Samples (1:1) L_Digest->Pool H_Reduce 1. Reduction H_Alkyl 2. Alkylation (Heavy d3-BAA) H_Reduce->H_Alkyl H_Digest 3. Digestion H_Alkyl->H_Digest H_Digest->Pool LCMS 5. LC-MS/MS Analysis Pool->LCMS Quant 6. Relative Quantification LCMS->Quant Start Incomplete Alkylation Observed Cause1 Insufficient Reagent? Start->Cause1 Cause2 Short Reaction Time? Start->Cause2 Cause3 Suboptimal pH? Start->Cause3 Sol1 Increase BAA Concentration Cause1->Sol1 Solution Sol2 Extend Incubation Time (30-60 min) Cause2->Sol2 Solution Sol3 Ensure pH is 7.5 - 8.5 Cause3->Sol3 Solution Nutrients Nutrients / Mitogens PI3K PI3K Nutrients->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 | Translation Protein Translation & Cell Growth S6K1->Translation EIF4EBP1->Translation |

References

Safety Operating Guide

Bromoacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of bromoacetic acid is critical for ensuring laboratory safety and environmental protection. Due to its corrosive, toxic, and environmentally hazardous nature, this chemical requires strict adherence to established protocols. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its significant hazards. It is classified as a toxic, corrosive, and environmentally hazardous material.[1] All handling and disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal regulations.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[2][3]

  • Skin Protection: A lab coat and chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][3]

  • Respiratory Protection: For significant spills or where ventilation is inadequate, respiratory protection may be necessary.[1][2]

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4] Eyewash stations and safety showers must be readily accessible.[3][5]

Primary Disposal Protocol: Professional Waste Management

The required and mandatory method for disposing of pure, concentrated, or heavily contaminated this compound is through a licensed professional hazardous waste management company.[1][2] On-site treatment, such as neutralization, is generally not recommended due to the compound's high toxicity, which is a distinct hazard from its corrosivity.[1]

Step 1: Waste Collection

  • Collect solid this compound waste and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, suitable, and clearly labeled, sealed container.[1][4]

  • Aqueous solutions of this compound should be stored in a compatible, tightly closed container.[1]

  • Do not mix this compound waste with other waste streams unless directed by your EHS department.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.[1]

  • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases (e.g., sodium hydroxide), oxidizing agents, and metals.[1][4][6]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will ensure the waste is transported and disposed of in compliance with all regulations.

Hazard and Disposal Data Summary

The following table summarizes key classification and safety data for this compound.

ParameterValue / ClassificationSource(s)
Waste Classification Hazardous Waste; Halogenated Organic Acid[1]
Primary Disposal Route Licensed Professional Waste Disposal Service[1][2]
UN Number UN 1938 or UN 3425[1][4]
Environmental Hazard Very toxic to aquatic life[1][2]
Incompatible Materials Strong bases, oxidizing agents, metals[1][4][6]
Neutralization pH Target 5.5 - 9.0 (For dilute, non-toxic corrosive waste only; not recommended for this compound)[1][7]

Emergency Procedures for Spills

In the event of a this compound spill, immediate and careful action is required to ensure safety and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[1][4]

  • Wear PPE: Don the appropriate PPE, including respiratory protection if necessary, before entering the spill area.[1]

  • Containment & Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect Waste: Place all collected material and any contaminated cleaning supplies into a suitable, sealed container for hazardous waste.[1][4][8]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's EHS program.[1]

  • Decontaminate: Thoroughly wash the spill area after the cleanup is complete.[1][4]

On-Site Neutralization Protocol (Not Recommended)

Neutralization is a procedure generally reserved for waste that is hazardous only due to its corrosive properties.[1] Since this compound is also highly toxic and ecotoxic, this method is not recommended for its disposal.[1] Discharging neutralized this compound solutions down the drain may violate local regulations. The following protocol is provided for informational purposes regarding general acid neutralization.

Experimental Protocol: General Acid Neutralization

  • Safety First: Perform the neutralization in a chemical fume hood while wearing full PPE. The reaction can generate heat.[1]

  • Prepare Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large beaker.

  • Slow Addition: While stirring continuously, slowly add the dilute acidic waste solution to the basic solution. Never add water or base directly to the concentrated acid .[1]

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the acid until the pH is stable within a neutral range (typically 5.5 - 9.0).[1][7]

  • Disposal: If local regulations and your EHS department approve drain disposal for the neutralized, non-toxic waste, flush the solution with at least 20 parts water.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the proper decision-making process and workflow for the disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound Waste Generated B Is the waste pure, concentrated, or heavily contaminated? A->B C Collect in sealed, labeled hazardous waste container. B->C Yes (Primary Path) G On-site neutralization is NOT RECOMMENDED due to high toxicity. Consult EHS for guidance. B->G No (e.g., very dilute rinse water) [Proceed with extreme caution] D Store in a cool, dry, well-ventilated area. C->D E Contact EHS for professional waste disposal pickup. D->E F Final Disposal by Licensed Vendor E->F

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Bromoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of bromoacetic acid to ensure the safety of laboratory personnel and maintain environmental compliance. This compound is a toxic and corrosive substance that requires strict adherence to safety measures.

Immediate Safety and Hazard Information

This compound is a highly hazardous substance with the following primary dangers:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3]

  • Environmental Hazard: Very toxic to aquatic life.[4][5]

Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE) and follow all handling and disposal procedures outlined below.

Personal Protective Equipment (PPE)

The use of proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Body Part Required PPE Specifications & Remarks
Eyes/Face Safety Goggles & Face ShieldGoggles should be chemical splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield provides additional protection against splashes.[6][7]
Skin Chemical-resistant Gloves & Protective ClothingWear impervious clothing, such as a chemically resistant lab coat, apron, or a full suit, depending on the scale of work. For gloves, Butyl rubber or Neoprene are recommended for handling acidic compounds. Always inspect gloves for degradation before use and change them immediately after contamination.[6][8][9]
Respiratory NIOSH/MSHA Approved RespiratorAn air-purifying respirator with an organic vapor/acid gas cartridge is required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[3][7]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is crucial for safety.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6][7]

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the work area.[6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[7][10]

  • Keep the container tightly closed.

Experimental Protocol: Example of an Alkylation Reaction

This protocol provides a step-by-step guide for a typical laboratory-scale alkylation reaction using this compound.

1. Reagent Preparation:

  • Don all required PPE as specified in the table above.

  • In a chemical fume hood, carefully weigh the required amount of this compound in a tared, clean, and dry beaker.

  • Dissolve the this compound in the appropriate solvent in a round-bottom flask equipped with a magnetic stirrer.

2. Reaction Setup:

  • To the stirred solution, slowly add the substrate to be alkylated.

  • If required, add a base to the reaction mixture dropwise using an addition funnel to control the reaction rate and temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product using an appropriate technique (e.g., column chromatography, recrystallization).

4. Waste Segregation:

  • During the experiment, collect all this compound-containing waste in a designated, labeled hazardous waste container. This includes residual solids, reaction mixtures, and contaminated consumables.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound".

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[4] Do not attempt to neutralize or dispose of this compound down the drain.[4]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Personal Protection: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Containment & Cleanup: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for hazardous waste.[6]

  • Decontamination: Thoroughly wash the spill area after cleanup is complete.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh & Prepare Reagents in Fume Hood C->D E Perform Experiment D->E F Work-up & Purification E->F G Segregate Hazardous Waste E->G F->G H Label Waste Container G->H I Store Waste Securely H->I J Arrange Professional Disposal I->J L First Aid K Spill Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoacetic acid
Reactant of Route 2
Bromoacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.